CAY10638
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S2/c18-15-14(22-16(19)17-15)10-11-3-5-12(6-4-11)20-8-7-13-2-1-9-21-13/h1-6,9-10H,7-8H2,(H,17,18,19)/b14-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKWOUHXDKSPIX-UVTDQMKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)CCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=O)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CAY10638: A Potent Inhibitor of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
Executive Summary
Prostaglandin E2 (PGE2) is a pivotal lipid signaling molecule that governs a wide array of physiological processes, from inflammation to tissue homeostasis. The biological activity of PGE2 is tightly controlled by a balance between its synthesis, mediated by cyclooxygenase (COX) enzymes, and its degradation. The key catabolic enzyme responsible for inactivating PGE2 is 15-hydroxyprostaglandin dehydrogenase (15-PGDH). CAY10638 has been identified as a highly potent, small-molecule inhibitor of 15-PGDH with an IC50 value of 31 nM. By blocking 15-PGDH, this compound effectively prevents the degradation of PGE2, leading to its localized accumulation and enhanced signaling. This mechanism has profound implications for therapeutic strategies aimed at promoting tissue regeneration and repair. This guide provides a comprehensive technical overview of the molecular mechanism of this compound, the downstream cellular and physiological consequences of 15-PGDH inhibition, and field-proven experimental protocols for its characterization.
The Prostaglandin E2 Axis: 15-PGDH as the Critical Off-Switch
An Overview of Prostaglandin E2 Synthesis and Signaling
Prostaglandin E2 (PGE2) is a member of the prostanoid family of lipids derived from arachidonic acid.[1] Its synthesis is initiated by the release of arachidonic acid from membrane phospholipids, which is then converted to the unstable intermediate PGH2 by COX-1 and COX-2 enzymes. PGH2 is subsequently isomerized to PGE2 by specific prostaglandin E synthases.[1] Once synthesized, PGE2 exerts its biological effects by binding to four distinct G protein-coupled receptors (EP1, EP2, EP3, and EP4), which trigger diverse downstream signaling cascades regulating inflammation, immunity, and cell proliferation.[1]
15-PGDH: The Master Regulator of Prostaglandin Degradation
While the synthesis of prostaglandins is a well-understood process, their degradation is equally critical for maintaining homeostasis. The primary and rate-limiting step in the catabolism of PGE2 is catalyzed by the cytosolic enzyme NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[2][3] This enzyme specifically oxidizes the hydroxyl group at carbon 15 of PGE2 to a ketone, forming 15-keto-PGE2.[4] This single modification renders the molecule biologically inactive, as it can no longer effectively bind to its receptors.[5][6] Therefore, 15-PGDH acts as a crucial physiological antagonist to the COX pathway, functioning as a powerful "off-switch" that terminates prostaglandin signaling.[3]
The Rationale for 15-PGDH Inhibition: A Pro-Regenerative Strategy
Given that PGE2 supports the expansion and function of tissue stem cells, its rapid degradation by 15-PGDH can limit the body's intrinsic capacity for repair.[7] This has led to the hypothesis that inhibiting 15-PGDH could be a powerful therapeutic strategy to boost tissue regeneration. By blocking the primary degradation pathway, inhibitors can elevate local PGE2 levels, thereby amplifying its pro-regenerative signals in response to injury.[7][8][9] Studies have shown that genetic knockout or pharmacological inhibition of 15-PGDH potentiates the regeneration of multiple tissues, including bone marrow, liver, colon, and cartilage, making it a highly attractive target for regenerative medicine.[7][10][11]
Core Mechanism of Action of this compound
Direct and Potent Inhibition of the 15-PGDH Enzyme
This compound is a thiazolidinedione derivative that acts as a direct and highly potent inhibitor of 15-PGDH. Biochemical assays have determined its half-maximal inhibitory concentration (IC50) to be 31 nM. The class of thiazolidinedione compounds has been well-documented for its potent inhibitory activity against 15-PGDH.[12][13] Kinetic studies on similar thiazolidinedione inhibitors suggest a mechanism that is noncompetitive with respect to the NAD+ cofactor and uncompetitive with the prostaglandin substrate, indicating that the inhibitor likely binds to a regulatory site on the enzyme distinct from the active site.[12]
Molecular Consequence: Stabilization and Accumulation of Bioactive PGE2
The direct consequence of 15-PGDH inhibition by this compound is the prevention of PGE2 catabolism. This blockade leads to a significant increase in the local concentration and half-life of active PGE2 within tissues. Genetic and pharmacological models have consistently demonstrated that inhibiting 15-PGDH results in an approximate two-fold increase in basal PGE2 levels in various organs.[7] This elevation in PGE2 enhances its signaling through its cognate EP receptors, thereby amplifying downstream physiological responses.
Downstream Cellular and Physiological Effects
The inhibition of 15-PGDH by this compound initiates a cascade of events driven by the enhanced local activity of PGE2. These effects are particularly profound in the context of tissue injury and regeneration.
| Downstream Effect | Cellular/Physiological Outcome | Therapeutic Implication |
| Enhanced PGE2 Signaling | Prolonged activation of EP receptors on target cells, including tissue-specific stem and progenitor cells.[7] | Amplification of intrinsic repair signals. |
| Promotion of Tissue Regeneration | Accelerated hematopoietic recovery post-transplant, enhanced liver regeneration after hepatectomy, improved healing in colitis models, and regeneration of articular cartilage.[7][8][10] | Treatment for degenerative diseases, surgical recovery, and inflammatory tissue damage. |
| Modulation of Inflammation | Context-dependent. Can suppress neuroinflammation and oxidative stress by preserving blood-brain barrier integrity.[14][15] | Neuroprotective agent in conditions like Alzheimer's disease and traumatic brain injury. |
| Tumor Suppression | In some contexts, 15-PGDH acts as a tumor suppressor by degrading pro-tumorigenic PGE2. Its expression is often lost in cancers like colon and lung cancer.[3][16] | Use as a research tool to study the role of the PGE2 axis in cancer biology. |
Experimental Validation and Protocols
Validating the mechanism of action of a 15-PGDH inhibitor like this compound requires a multi-step approach, from biochemical confirmation of enzyme inhibition to cellular and functional assays.
Protocol: In Vitro Validation of 15-PGDH Inhibition (Fluorometric Assay)
This protocol is designed to determine the IC50 of an inhibitor by measuring 15-PGDH activity. The assay quantifies the rate of NAD+ reduction to NADH, which produces a fluorescent signal. This method is adapted from commercially available kits.[17][18]
Causality: This experiment directly establishes that the compound interacts with and inhibits the purified enzyme, independent of any other cellular factors. Measuring the fluorescence of NADH production provides a direct, real-time readout of enzymatic activity.
Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., Tris-HCl with DTT). Prepare serial dilutions of this compound in the assay buffer. Prepare solutions of human recombinant 15-PGDH enzyme, the substrate (e.g., PGE2), and the cofactor (NAD+).
-
Assay Plate Setup: In a 96-well microplate, add the assay buffer to all wells. Add the this compound dilutions to the test wells and a vehicle control (e.g., DMSO) to the control wells.
-
Enzyme Addition: Add the diluted 15-PGDH enzyme solution to all wells except for a "no enzyme" blank.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the PGE2 substrate and NAD+ cofactor to all wells.
-
Fluorescence Reading: Immediately begin monitoring the increase in fluorescence using a microplate reader with excitation at ~340 nm and emission at ~445 nm. Read kinetically for 30-60 minutes.
-
Data Analysis: Calculate the rate of reaction (V) for each concentration of the inhibitor. Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
Protocol: Cellular Target Engagement (PGE2 Accumulation ELISA)
This protocol confirms that the inhibitor is cell-permeable and effectively blocks 15-PGDH activity inside the cell, leading to the accumulation of its substrate, PGE2.
Causality: An increase in extracellular PGE2 demonstrates that the inhibitor is engaging its intracellular target (15-PGDH) and preventing the degradation of endogenously produced PGE2. This links the biochemical activity to a direct cellular consequence.
Methodology:
-
Cell Culture: Seed a relevant cell line (e.g., A549 lung cancer cells, which express 15-PGDH) in a multi-well plate and grow to ~80% confluency.
-
Cell Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow for PGE2 to be produced and accumulate in the medium.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well. If necessary, centrifuge to remove any cellular debris.
-
PGE2 ELISA: Quantify the concentration of PGE2 in the supernatant using a commercial competitive ELISA kit, following the manufacturer's instructions.[19][20][21]
-
Data Analysis: Plot the measured PGE2 concentration against the concentration of this compound. A dose-dependent increase in PGE2 confirms cellular target engagement.
Conclusion and Future Directions
This compound is a potent and specific inhibitor of 15-PGDH, the key enzyme responsible for prostaglandin degradation. Its mechanism of action is centered on blocking the catabolism of PGE2, thereby increasing the local concentration and signaling of this powerful lipid mediator. This activity translates into a robust pro-regenerative phenotype across multiple tissues, establishing 15-PGDH inhibition as a promising therapeutic strategy. For researchers, this compound serves as an invaluable chemical tool to probe the complex biology of the prostaglandin axis in tissue repair, inflammation, and cancer. Future development of this compound and similar molecules may lead to novel therapeutics capable of harnessing the body's own regenerative potential to treat a wide range of degenerative and injury-related conditions.
References
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Zhang, Y., Desai, A., Yang, S. Y., et al. (2015). Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration. Science, 348(6240), aaa2340. [Link]
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Koh, J., Ghaffari, S., Lin, Y. T., et al. (2024). Inhibiting 15-PGDH blocks blood–brain barrier deterioration and protects mice from Alzheimer's disease and traumatic brain injury. Proceedings of the National Academy of Sciences, 121(11), e2314506121. [Link]
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Cho, H., Wu, Y., & Tai, H. H. (2002). Thiazolidinediones as a novel class of NAD(+)-dependent 15-hydroxyprostaglandin dehydrogenase inhibitors. Archives of Biochemistry and Biophysics, 405(2), 247-252. [Link]
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van der Perre, B., & van der Zee, J. (2024). 15-PGDH inhibition preserves blood–brain barrier integrity and cognition. Proceedings of the National Academy of Sciences, 121(11), e2401037121. [Link]
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Wikipedia contributors. (2023). HPGD. Wikipedia. [Link]
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Kim, J. Y., Wu, Y., & Tai, H. H. (2007). Biological Evaluation of Novel Thiazolidinedione Analogues as 15-Hydroxyprostaglandin Dehydrogenase Inhibitors. Bulletin of the Korean Chemical Society, 28(10), 1735-1738. [Link]
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Stanford Medicine. (2023). Inhibiting a master regulator of aging regenerates joint cartilage in mice. Stanford Medicine News Center. [Link]
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Bhutani, N., et al. (2023). Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration. Science. [Link]
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Patsnap Synapse. (2024). What are 15-PGDH inhibitors and how do they work?. Patsnap. [Link]
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Taylor & Francis. (n.d.). 15-hydroxyprostaglandin dehydrogenase – Knowledge and References. Taylor & Francis Online. [Link]
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Wu, Y., Tai, H. H., & Cho, H. (2010). Synthesis and SAR of thiazolidinedione derivatives as 15-PGDH inhibitors. Bioorganic & Medicinal Chemistry, 18(4), 1428-1433. [Link]
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Kim, J. Y., et al. (2011). Synthesis and biological evaluation of novel thiazolidinedione analogues as 15-hydroxyprostaglandin dehydrogenase inhibitors. Journal of Medicinal Chemistry, 54(15), 5260-5264. [Link]
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Antczak, M. I., et al. (2016). Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair. Journal of Medicinal Chemistry, 59(21), 9738-9748. [Link]
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UniProt Consortium. (n.d.). PGDH - 15-hydroxyprostaglandin dehydrogenase [NAD(+)] - Homo sapiens (Human). UniProt. [Link]
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Tanigawa, T., et al. (2014). Chapter 13: The Degradation System of Prostaglandin E 2 in Gastrointestinal Cancer. Therapeutic Targets for Inflammation and Cancer. [Link]
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Wood, S. K., et al. (2013). 15-Hydroxyprostaglandin Dehydrogenase Generation of Electrophilic Lipid Signaling Mediators from Hydroxy Ω-3 Fatty Acids. Journal of Biological Chemistry, 288(19), 13533-13543. [Link]
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Interchim. (n.d.). Prostaglandin E ELISA Kit Instructions. Interchim. [Link]
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Myung, S. J., et al. (2006). 15-Hydroxyprostaglandin dehydrogenase is an in vivo suppressor of colon tumorigenesis. Proceedings of the National Academy of Sciences, 103(32), 12098-12102. [Link]
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Rodemann, H. P., & Goldberg, A. L. (1987). Prostaglandin E2 and the regulation of protein degradation in skeletal muscle. Muscle & Nerve, 10(6), 556-559. [Link]
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Yan, M., et al. (2004). NAD + -linked 15-hydroxyprostaglandin dehydrogenase (15-PGDH) behaves as a tumor suppressor in lung cancer. Carcinogenesis, 25(12), 2271-2277. [Link]
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Tai, H. H. (n.d.). Structure and Function of 15 Prostaglandin Dehydrogenase. Grantome. [Link]
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Hanna, N., et al. (2015). Impaired Expression of Prostaglandin E2 (PGE2) Synthesis and Degradation Enzymes during Differentiation of Immortalized Urothelial Cells from Patients with Interstitial Cystitis/Painful Bladder Syndrome. PLoS ONE, 10(6), e0129649. [Link]
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Foreword: The Prostaglandin Axis and the Power of Regulation
An In-Depth Technical Guide to CAY10638: A Potent Inhibitor of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
Authored by: A Senior Application Scientist
In the intricate landscape of cellular signaling, the prostaglandin family of lipid mediators stands out for its profound and diverse physiological roles, from orchestrating inflammation and immune responses to modulating cell growth and tissue homeostasis.[1] Prostaglandin E2 (PGE2), in particular, is a master regulator with a complex, context-dependent character.[2] Its synthesis is well-studied, but its degradation is an equally critical control point. This guide focuses on the primary catalyst of prostaglandin catabolism, 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and a powerful chemical tool for its investigation: this compound. By inhibiting 15-PGDH, we can effectively amplify and prolong the endogenous signaling of PGE2, unlocking its therapeutic potential, particularly in the burgeoning field of regenerative medicine.[1][3] This document serves as a technical resource for researchers, scientists, and drug development professionals seeking to harness this powerful mechanism.
The Target: 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)
15-PGDH, encoded by the HPGD gene, is the principal enzyme responsible for the biological inactivation of prostaglandins.[4][5] It functions as a key homeostatic regulator, ensuring that the potent effects of prostaglandins are localized and transient.
-
Function: 15-PGDH catalyzes the NAD+-dependent oxidation of the 15(S)-hydroxyl group on the prostaglandin backbone to a 15-keto group.[5] This single modification results in metabolites with dramatically reduced biological activity.[6]
-
Physiological Significance: By controlling the half-life of prostaglandins like PGE2, 15-PGDH acts as a crucial brake on their signaling. Its expression is vital for maintaining tissue equilibrium.
-
Role in Pathology: The loss or downregulation of 15-PGDH has been identified as a key factor in the progression of various cancers, including colon and lung cancer.[6][7] In these contexts, 15-PGDH acts as a tumor suppressor by preventing the accumulation of pro-tumorigenic prostaglandins.[5][7] Conversely, recent studies have shown that inhibiting 15-PGDH can promote the regeneration of various tissues, including muscle, cartilage, and bone, suggesting its expression increases with age and injury, thereby limiting natural repair processes.[3][8][9]
The Tool: this compound
This compound is a potent and selective small molecule inhibitor of 15-PGDH. It belongs to the thiazolidinedione (TZD) class of compounds and serves as an invaluable tool for studying the consequences of elevated prostaglandin signaling.[10]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Formal Name | 5-[[4-[2-(2-thienyl)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | [10] |
| CAS Number | 1221413-57-5 | [10] |
| Molecular Formula | C₁₆H₁₃NO₃S₂ | [10] |
| Molecular Weight | 331.4 g/mol | [10] |
| IC₅₀ Value | 31 nM (for 15-PGDH) | [10] |
| Solubility | DMSO: 25 mg/mL; DMF: 30 mg/mL | [10] |
Mechanism of Action and Downstream Signaling
The primary mechanism of this compound is direct competitive inhibition of the 15-PGDH enzyme. By blocking the active site, this compound prevents the degradation of PGE2, leading to a localized and sustained increase in its concentration. This elevated PGE2 then exerts its biological effects by binding to a family of four distinct G-protein-coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[11][12] Each receptor subtype couples to different intracellular signaling pathways, resulting in a wide array of cellular responses.[2][13]
-
EP1: Couples to Gq, activating the phospholipase C (PLC) pathway, which increases intracellular calcium (Ca²⁺) levels.[2]
-
EP2 & EP4: Couple to Gs, activating adenylyl cyclase, which increases cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).[2][12][14] These receptors are frequently associated with tissue regeneration and anti-inflammatory responses.
-
EP3: Primarily couples to Gi, which inhibits adenylyl cyclase and decreases cAMP levels.[2]
Caption: this compound inhibits 15-PGDH, increasing PGE2 levels and downstream signaling.
Table 2: Expected Outcomes of this compound Treatment in Experimental Systems
| System | Expected Outcome | Potential Application | Reference |
| Aged/Injured Muscle Cells | Increased proliferation and differentiation of muscle stem cells. | Sarcopenia, muscle injury | [9] |
| Chondrocytes (Cartilage) | Enhanced extracellular matrix synthesis, reduced hypertrophic markers. | Osteoarthritis, cartilage repair | [3][8] |
| Colon Epithelial Cells | Increased proliferation and crypt regeneration. | Inflammatory bowel disease, gut injury | [7] |
| Cancer Cell Lines (15-PGDH+) | Increased PGE2 may promote proliferation in some contexts. | Mechanistic studies of cancer biology | [6] |
Experimental Protocols & Methodologies
A. In Vitro Assay: 15-PGDH Enzyme Inhibition
The most direct method to quantify the potency of this compound is through a cell-free enzymatic assay. Fluorometric kits are commercially available and offer a robust platform for screening.[15][16][17]
Principle: The assay measures the enzymatic activity of recombinant human 15-PGDH by monitoring the reduction of the cofactor NAD⁺ to NADH. NADH is fluorescent (Excitation/Emission ≈ 340/445 nm), and its production rate is directly proportional to enzyme activity.[17] An inhibitor like this compound will decrease the rate of NADH formation.
Step-by-Step Protocol (96-well format):
-
Reagent Preparation:
-
Prepare the Assay Buffer as per the manufacturer's instructions, often requiring the addition of DTT immediately before use.[15]
-
Prepare a serial dilution of this compound in DMSO, then dilute further into the Assay Buffer to the desired final concentrations. Keep the final DMSO concentration constant across all wells (typically ≤1%).
-
Dilute the recombinant 15-PGDH enzyme in ice-cold Assay Buffer immediately prior to use.[15]
-
Prepare the PGE2 substrate and NAD⁺ solutions in Assay Buffer.
-
-
Plate Setup:
-
Background Wells: Add Assay Buffer and solvent (no enzyme).
-
100% Activity Wells: Add Assay Buffer, solvent, and 15-PGDH enzyme.
-
Inhibitor Wells: Add Assay Buffer, diluted this compound, and 15-PGDH enzyme.
-
-
Assay Execution:
-
Initiate the reaction by adding the PGE2 substrate and NAD⁺ mixture to all wells.
-
Immediately place the plate in a fluorescence plate reader set to kinetic mode.
-
Measure the increase in fluorescence at 37°C for 15-30 minutes, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the fluorescence vs. time curve.
-
Subtract the average rate of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_100%_activity)) * 100.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro 15-PGDH fluorometric inhibition assay.
B. Cell-Based Assays: Assessing Cellular Activity
Cell-based assays are critical for confirming that this compound can effectively increase PGE2 levels in a physiological context and for studying the downstream consequences.[18][19]
Objective: To measure the accumulation of PGE2 in the culture medium following treatment with this compound and to analyze changes in downstream signaling pathways or gene expression.
Step-by-Step General Protocol:
-
Cell Culture: Plate cells of interest (e.g., primary chondrocytes, C2C12 myoblasts, or colon organoids) in an appropriate culture format (e.g., 24-well plates) and allow them to adhere or stabilize.
-
Treatment:
-
Replace the medium with fresh, low-serum medium.
-
Add this compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Optional: Add a stimulus (e.g., IL-1β or LPS) to induce the COX-2 pathway and ensure robust PGE2 production.
-
Incubate for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Sample Collection:
-
Carefully collect the cell culture supernatant and store it at -80°C for PGE2 analysis.
-
Wash the cells with cold PBS.
-
Lyse the cells directly in the plate using an appropriate buffer (e.g., RIPA buffer for protein or TRIzol for RNA) and store lysates at -80°C.
-
-
Analysis:
-
PGE2 Quantification: Thaw the supernatant and measure PGE2 concentration using a competitive ELISA kit.
-
Protein Analysis: Analyze cell lysates via Western Blot to detect changes in the phosphorylation status of signaling proteins (e.g., CREB) or the expression of target proteins (e.g., Cyclin D1).
-
Gene Expression Analysis: Isolate RNA from lysates and perform qRT-PCR to measure changes in the mRNA levels of PGE2-responsive genes.
-
Caption: General workflow for a cell-based assay using this compound.
C. Guidelines for In Vivo Studies
Translating these findings to animal models is the final preclinical step.[20] Studies in mice have successfully used 15-PGDH inhibitors to promote tissue regeneration.[8][21]
-
Model Selection: Choose a model relevant to the hypothesis (e.g., aged mice for sarcopenia, surgically induced osteoarthritis models, or chemical-induced colitis models).
-
Administration: this compound can be administered systemically (e.g., intraperitoneal injection) or locally (e.g., intra-articular injection) to target specific tissues and minimize potential off-target effects.[8][21]
-
Endpoints:
-
Functional: Measure functional recovery (e.g., grip strength for muscle, gait analysis for cartilage).
-
Histological: Analyze tissue sections to assess regeneration, cell proliferation (e.g., Ki67 staining), and inflammation.
-
Biochemical: Measure PGE2 levels in tissue homogenates and analyze downstream markers as described in the cell-based assays.
-
Conclusion and Future Perspectives
This compound is more than a chemical reagent; it is a key that unlocks a deeper understanding of the prostaglandin degradation axis. Its high potency and specificity make it an exceptional tool for elucidating the nuanced roles of PGE2 in health and disease. The insights gained from its use have already shifted paradigms, recasting 15-PGDH from a simple metabolic enzyme to a critical regulator of tissue aging and regeneration.
The therapeutic potential of 15-PGDH inhibition is significant, with promising applications in regenerative medicine for conditions like osteoarthritis, sarcopenia, and inflammatory diseases.[1][3][9] Future research will undoubtedly focus on refining the therapeutic window, exploring tissue-specific delivery mechanisms, and advancing next-generation 15-PGDH inhibitors towards clinical trials. The foundational experiments described in this guide provide the framework for these exciting future developments.
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Biosynthesis and signaling pathways of prostaglandin E2 (PGE2). ResearchGate. Available at: [Link]
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The signaling pathway of PGE2. The schematic diagram shows the... ResearchGate. Available at: [Link]
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15-Hydroxyprostaglandin dehydrogenase is an in vivo suppressor of colon tumorigenesis. PNAS. Available at: [Link]
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The complex role of prostaglandin E2-EP receptor signaling in wound healing. PubMed Central. Available at: [Link]
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Structure and Function of 15 Prostaglandin Dehydrogenase. Grantome. Available at: [Link]
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NAD + -linked 15-hydroxyprostaglandin dehydrogenase (15-PGDH) behaves as a tumor suppressor in lung cancer. Oxford Academic. Available at: [Link]
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What are 15-PGDH inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]
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15-hydroxy Prostaglandin Dehydrogenase Inhibitor Screening Kit. Cayman Chemical. Available at: [Link]
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Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration. Science. Available at: [Link]
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Human 15-PGDH (Prostaglandin dehydrogenase 1) ELISA Kit. 2BScientific. Available at: [Link]
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15-PGDH Inhibition Spurs Cartilage Regeneration. Fight Aging!. Available at: [Link]
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Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration. Reddit. Available at: [Link]
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Inhibition of 15-PDGH: a strategy to rejuvenate aged muscles?. Signal Transduction and Targeted Therapy. Available at: [Link]
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Cell-Based Assays. MuriGenics. Available at: [Link]
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A simple and robust cell-based assay for the discovery of novel cytokinesis inhibitors. Bio-protocol. Available at: [Link]
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Cell-Based Assay Design for High-Content Screening of Drug Candidates. PubMed Central. Available at: [Link]
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Mechanisms of Tissue Regeneration and Implications for Cancer. YouTube. Available at: [Link]
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In Vitro and In Vivo Effects of Resveratrol on Rat Hepatic CYP1A2. MDPI. Available at: [Link]
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CAY10638 CAS number 1221413-57-5
An In-Depth Technical Guide to CAY10638 (CAS Number: 1221413-57-5): A Potent 15-PGDH Inhibitor For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, identified by CAS number 1221413-57-5, is a potent small molecule inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] As a member of the thiazolidinedione (TZD) class of compounds, this compound offers a valuable tool for researchers investigating the physiological and pathological roles of prostaglandins.[1] This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, and methodologies for its use in experimental settings.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research.
| Property | Value | Source |
| CAS Number | 1221413-57-5 | [1][2] |
| Molecular Formula | C₁₆H₁₃NO₃S₂ | [1][2] |
| Molecular Weight | 331.4 g/mol | [1][2] |
| Formal Name | 5-[[4-[2-(2-thienyl)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | [1] |
| Appearance | Crystalline solid | [2] |
| Purity | ≥98% | [1] |
| Solubility | DMF: 30 mg/ml; DMSO: 25 mg/ml; DMF:PBS (pH 7.2) (1:9): 0.1 mg/ml | [1][2] |
| Stability | ≥ 4 years (when stored as directed) | [1] |
Mechanism of Action: Inhibition of 15-PGDH
Prostaglandins are lipid compounds with diverse hormone-like effects in the body. Their biological activity is tightly regulated, in part, by their rapid degradation. The primary enzyme responsible for the catabolism and inactivation of prostaglandins is NAD⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[1] This enzyme catalyzes the oxidation of the 15-hydroxyl group of prostaglandins to a 15-keto group, resulting in metabolites with significantly reduced biological activity.[1]
This compound is a potent inhibitor of 15-PGDH, with a reported IC₅₀ value of 31 nM.[1] By inhibiting 15-PGDH, this compound effectively increases the local concentration and prolongs the half-life of active prostaglandins. This mechanism makes this compound a valuable pharmacological tool for studying the downstream effects of elevated prostaglandin signaling in various biological systems.
The following diagram illustrates the role of 15-PGDH in prostaglandin metabolism and the inhibitory action of this compound.
Caption: this compound inhibits 15-PGDH, preventing the degradation of active prostaglandins.
The Ubiquitin-Proteasome System: A Note on a Related Field of Research
While this compound is a 15-PGDH inhibitor, the field of targeted protein degradation and stability is of significant interest to drug development professionals. A key pathway in this area is the Ubiquitin-Proteasome System (UPS). The UPS is the primary mechanism for the degradation of most intracellular proteins, playing a crucial role in cellular homeostasis.[3][4] This system involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, marking them for destruction by the proteasome.[3][4]
Deubiquitinating enzymes (DUBs) are a crucial component of the UPS, as they can reverse the ubiquitination process, thereby rescuing proteins from degradation.[5] One such DUB that has garnered significant attention as a therapeutic target, particularly in oncology, is Ubiquitin-Specific Protease 7 (USP7).[5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] USP7 is involved in the regulation of numerous key proteins related to cancer progression, including the tumor suppressor p53 and its E3 ligase MDM2.[6][7][11][12][17][21] Inhibition of USP7 can lead to the stabilization of p53 and the induction of apoptosis in cancer cells, making it an attractive target for drug development.[10][11][12][17]
The diagram below provides a simplified overview of the Ubiquitin-Proteasome System.
Caption: The Ubiquitin-Proteasome System and the role of Deubiquitinating Enzymes (DUBs).
Experimental Protocols
In Vitro 15-PGDH Inhibition Assay
This protocol provides a framework for determining the inhibitory activity of this compound against 15-PGDH.
Materials:
-
Recombinant human 15-PGDH
-
This compound
-
Prostaglandin E₂ (PGE₂) as substrate
-
NAD⁺
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 9.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of inhibitor concentrations.
-
In a 96-well plate, add the assay buffer, recombinant 15-PGDH, and the various concentrations of this compound or vehicle control (DMSO).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding PGE₂ and NAD⁺ to each well.
-
Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Cell-Based Assay to Measure Prostaglandin Levels
This protocol outlines a general method to assess the effect of this compound on prostaglandin levels in a cellular context.
Materials:
-
Cell line of interest that produces prostaglandins
-
Cell culture medium and supplements
-
This compound
-
Arachidonic acid (or other stimulus to induce prostaglandin synthesis)
-
ELISA kit for the specific prostaglandin being measured (e.g., PGE₂)
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.
-
Stimulate the cells with arachidonic acid or another appropriate stimulus to induce prostaglandin production.
-
Incubate for a specified time to allow for prostaglandin synthesis and secretion into the cell culture medium.
-
Collect the cell culture supernatant.
-
Quantify the concentration of the prostaglandin of interest in the supernatant using a specific ELISA kit, following the manufacturer's instructions.
-
Analyze the data to determine the effect of this compound on prostaglandin accumulation.
Applications in Drug Development and Research
As a potent 15-PGDH inhibitor, this compound has significant potential as a research tool in various therapeutic areas where prostaglandins play a key role. These include, but are not limited to:
-
Inflammation and Immunology: Investigating the role of specific prostaglandins in inflammatory responses and immune cell function.[4]
-
Oncology: Studying the contribution of prostaglandins to tumor growth, angiogenesis, and immune evasion.
-
Tissue Regeneration: Exploring the potential of elevating prostaglandin levels to promote tissue repair and regeneration.
Conclusion
This compound is a valuable and potent research tool for the scientific community. Its well-defined mechanism of action as a 15-PGDH inhibitor allows for the precise manipulation of prostaglandin signaling pathways. This in-depth guide provides the necessary technical information for researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental endeavors and to further elucidate the complex roles of prostaglandins in health and disease.
References
- Overview of the Ubiquitin-Proteasome System of Protein Degradation - Life and Biology. (2024-02-25).
- Application Notes and Protocols for USP7-IN-9 in High-Throughput Screening Assays - Benchchem.
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- This compound (Thiazolidinedione derivative, CAS Number: 1221413-57-5) | Cayman Chemical.
- USP7 at the Crossroads of Ubiquitin Signaling, Cell Cycle, and Tumorigenesis - PMC.
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- USP7 functions in several canonical signaling pathways. USP7... | Download Scientific Diagram - ResearchGate.
- Ubiquitin/Proteasome System | Cell Metabolism - Tocris Bioscience.
- The Ubiquitin- Proteasome System.
- This compound Exclusive - ChemBK.
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- The Ubiquitin–Proteasome System in Immune Cells - PMC - PubMed Central.
- Novel, Selective Inhibitors of USP7 Uncover Multiple Mechanisms of Antitumor Activity In Vitro and In Vivo - SciSpace.
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- USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC - NIH.
- Identification and Characterization of USP7 Targets in Cancer Cells - PMC. (2018-10-26).
- USP7 inhibits Wnt/β-catenin signaling through promoting stabilization of Axin - PMC - NIH. (2019-09-13).
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- Abstract 4441: Discovery of potent and selective inhibitors of USP7 with anti-tumor activity in vitro and in vivo | Cancer Research - AACR Journals. (2019-07-01).
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- Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity - PubMed. (2020-05-28).
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CAY10638 in Regenerative Medicine: A Technical Guide to Harnessing EP4 Receptor Agonism for Tissue Repair
Foreword: The Regenerative Promise of Prostaglandin Signaling
Regenerative medicine seeks to repair, replace, or regenerate damaged tissues and organs, offering a paradigm shift from treating symptoms to addressing the root causes of disease and injury.[1][2] A key aspect of this endeavor lies in understanding and manipulating the endogenous signaling pathways that govern cellular behavior, including proliferation, differentiation, and immunomodulation. Among these, the prostaglandin E2 (PGE2) signaling cascade has emerged as a critical regulator of tissue homeostasis and repair.[3][4] This guide focuses on CAY10638, a potent and selective agonist of the prostaglandin E2 receptor 4 (EP4), and its burgeoning applications in the field of regenerative medicine. By selectively activating the EP4 receptor, this compound offers a targeted approach to harnessing the pro-regenerative effects of PGE2 signaling while potentially mitigating the undesirable effects associated with the activation of other PGE2 receptor subtypes. This document provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core principles, experimental design considerations, and practical applications of this compound in driving regenerative processes.
The Central Role of the EP4 Receptor in Regeneration
Prostaglandin E2 (PGE2) is a lipid mediator that exerts its diverse physiological effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[5] While all four receptors bind PGE2, they are coupled to different intracellular signaling pathways and are often expressed in a cell- and tissue-specific manner. This differential signaling underlies the multifaceted and sometimes opposing roles of PGE2 in biological processes.
The EP4 receptor is predominantly coupled to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[6] This signaling cascade is central to many of the pro-regenerative effects attributed to EP4 activation.
Key Regenerative Functions Mediated by EP4 Signaling:
-
Stem Cell Modulation: EP4 signaling has been shown to influence the behavior of various stem and progenitor cell populations. It can promote the self-renewal and engraftment of hematopoietic stem cells (HSCs) and guide the differentiation of mesenchymal stem cells (MSCs) and embryonic stem cells (ESCs).[5][7] For instance, activation of the EP4 receptor can direct MSCs towards an osteogenic lineage, highlighting its potential in bone regeneration.[4]
-
Immunomodulation: The inflammatory response is a critical determinant of tissue repair outcomes. EP4 signaling can exert potent anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines from macrophages and T cells.[6] This immunomodulatory function is crucial for creating a pro-regenerative microenvironment at the site of injury.
-
Angiogenesis: The formation of new blood vessels is essential for supplying oxygen and nutrients to regenerating tissues. EP4 activation has been demonstrated to promote angiogenesis, further supporting its role in tissue repair.
-
Tissue-Specific Repair: Preclinical studies have implicated EP4 signaling in the repair and regeneration of a variety of tissues, including bone, heart, kidney, and skin.[8][9] For example, local administration of an EP4 agonist has been shown to accelerate sternal healing in a diabetic rat model.[9]
This compound: A Selective Tool for EP4-Mediated Regeneration
This compound is a potent and selective agonist for the EP4 receptor. Its high affinity and selectivity for EP4 over other prostanoid receptors make it an invaluable research tool and a potential therapeutic candidate for selectively harnessing the regenerative aspects of PGE2 signaling.
Molecular Profile of this compound:
Experimental Workflows: Investigating this compound in Regenerative Models
This section provides detailed, step-by-step methodologies for assessing the regenerative potential of this compound in both in vitro and in vivo models.
In Vitro Assessment of this compound on Stem Cell Fate
A fundamental aspect of regenerative medicine is the ability to direct the differentiation of stem cells into specific lineages. The following protocol outlines a general workflow for evaluating the effect of this compound on the differentiation of mesenchymal stem cells (MSCs) into osteoblasts.
Protocol 1: Osteogenic Differentiation of Mesenchymal Stem Cells with this compound
-
Cell Culture:
-
Culture human or murine MSCs in a standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C and 5% CO2.
-
Plate MSCs in 24-well plates at a density of 5 x 10^4 cells/well.
-
-
Induction of Differentiation:
-
Once cells reach 80-90% confluency, replace the growth medium with an osteogenic induction medium (e.g., growth medium supplemented with 50 µM ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone).
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and add to the osteogenic induction medium at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO).
-
-
Treatment and Medium Change:
-
Culture the cells for 14-21 days, replacing the medium with freshly prepared induction medium and this compound every 2-3 days.
-
-
Assessment of Osteogenic Differentiation:
-
Alkaline Phosphatase (ALP) Activity: At day 7 and 14, lyse the cells and measure ALP activity using a colorimetric assay. Normalize the ALP activity to the total protein content.
-
Alizarin Red S Staining: At day 21, fix the cells with 4% paraformaldehyde and stain with Alizarin Red S solution to visualize calcium deposition. Quantify the staining by extracting the dye and measuring its absorbance.
-
Gene Expression Analysis: At various time points (e.g., day 3, 7, 14), extract RNA and perform quantitative real-time PCR (qRT-PCR) for key osteogenic markers such as Runt-related transcription factor 2 (RUNX2), ALP, and Osteocalcin (OCN).
-
Causality Behind Experimental Choices:
-
The chosen concentrations of this compound span a range to determine a dose-dependent effect.
-
The time points for analysis are selected to capture early (gene expression), mid (ALP activity), and late (mineralization) stages of osteogenic differentiation.
-
The use of a vehicle control is essential to distinguish the effects of this compound from those of the solvent.
Diagram: this compound-Induced Osteogenic Differentiation Workflow
Caption: Workflow for assessing this compound's effect on MSC osteogenesis.
In Vivo Evaluation of this compound in a Dermal Wound Healing Model
The following protocol describes a murine excisional wound healing model to assess the in vivo efficacy of this compound.
Protocol 2: Murine Excisional Wound Healing Model
-
Animal Model:
-
Use 8-10 week old male C57BL/6 mice. Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).
-
Shave the dorsal surface and create two full-thickness 6-mm punch biopsy wounds on either side of the midline.
-
-
Topical Treatment:
-
Prepare a hydrogel formulation containing this compound at a desired concentration (e.g., 10 µM). Prepare a vehicle hydrogel as a control.
-
Apply a defined volume (e.g., 20 µL) of the this compound or vehicle hydrogel directly to the wound bed immediately after injury and on subsequent days as required.
-
-
Wound Closure Analysis:
-
Photograph the wounds at regular intervals (e.g., day 0, 3, 7, 10, 14) with a scale bar.
-
Measure the wound area using image analysis software (e.g., ImageJ) and calculate the percentage of wound closure relative to the initial wound area.
-
-
Histological Analysis:
-
At the end of the experiment (e.g., day 14), euthanize the mice and excise the entire wound, including the surrounding skin.
-
Fix the tissue in 10% neutral buffered formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess re-epithelialization, granulation tissue formation, and inflammatory cell infiltration.
-
Perform Masson's Trichrome staining to evaluate collagen deposition and scar formation.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for markers of angiogenesis (e.g., CD31) and cell proliferation (e.g., Ki67) to further elucidate the mechanism of action.
-
Causality Behind Experimental Choices:
-
The full-thickness excisional wound model is a well-established and reproducible model for studying dermal wound healing.[13]
-
Topical application of this compound in a hydrogel allows for sustained local delivery to the wound site.
-
Quantitative analysis of wound closure provides a macroscopic measure of healing efficacy.
-
Histological and immunohistochemical analyses provide detailed insights into the cellular and molecular processes underlying the observed effects.
Diagram: this compound In Vivo Dermal Wound Healing Workflow
Caption: Workflow for in vivo evaluation of this compound in a murine wound model.
Signaling Pathways and Mechanistic Insights
The pro-regenerative effects of this compound are primarily mediated through the activation of the EP4 receptor and the subsequent increase in intracellular cAMP. This elevation in cAMP can then activate downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).
Diagram: this compound/EP4 Signaling Pathway in Regeneration
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo evidence for stimulation of bone resorption by an EP4 receptor agonist and basic fibroblast growth factor: Implications for their efficacy as bone anabolic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Selective Prostaglandins E2 Receptor Agonists on Cultured Calvarial Murine Osteoblastic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. Anti-inflammation therapy by activation of prostaglandin EP4 receptor in cardiovascular and other inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prostaglandin E1 and Its Analog Misoprostol Inhibit Human CML Stem Cell Self-Renewal via EP4 Receptor Activation and Repression of AP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of prostaglandin E2 in tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 EP4 receptor-selective agonist facilitates sternal healing after harvesting bilateral internal thoracic arteries in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for CAY10638: A Guide for In Vitro Cellular Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of CAY10638, a potent inhibitor of 15-hydroxy prostaglandin dehydrogenase (15-PGDH). This document outlines the mechanism of action, provides detailed protocols for cell culture applications, and offers insights into experimental design and data interpretation.
Introduction to this compound and its Mechanism of Action
This compound is a thiazolidinedione derivative that potently inhibits the enzyme 15-hydroxy prostaglandin dehydrogenase (15-PGDH) with an IC50 value of 31 nM.[1] 15-PGDH is the primary enzyme responsible for the catabolism and inactivation of prostaglandins, which are critical signaling lipids involved in a myriad of physiological and pathological processes, including inflammation.[1] By inhibiting 15-PGDH, this compound effectively increases the local concentration and prolongs the signaling of prostaglandins. This mechanism makes this compound a valuable tool for investigating the roles of prostaglandins in various cellular contexts.
Thiazolidinediones, the class of compounds to which this compound belongs, are also known to be agonists of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and inflammation.[1] The dual activity of such compounds should be a consideration in experimental design.
While this compound is a 15-PGDH inhibitor, the broader context of G protein-coupled receptors (GPCRs) is relevant to the inflammatory pathways often studied. G-protein coupled receptor 84 (GPR84), for instance, is a pro-inflammatory receptor activated by medium-chain fatty acids and is predominantly expressed in immune cells like macrophages and neutrophils.[2][3] The signaling of GPR84 often involves G-protein coupling, leading to downstream effects that modulate immune responses.[2] Antagonists of GPR84 are being investigated for their potential to mitigate inflammation in various diseases.[2][4] Understanding these related pathways can provide a broader context for the inflammatory processes that may be modulated by increased prostaglandin levels resulting from 15-PGDH inhibition by this compound.
Signaling Pathway Context: GPR84
To illustrate a relevant inflammatory signaling pathway that can be studied in conjunction with prostaglandin modulation, the following diagram depicts a simplified GPR84 signaling cascade.
Caption: Simplified GPR84 signaling pathway.
Properties of this compound
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in cell culture.
| Property | Value | Reference |
| Formal Name | 5-[[4-[2-(2-thienyl)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | [1] |
| CAS Number | 1221413-57-5 | [1] |
| Molecular Formula | C16H13NO3S2 | [1] |
| Formula Weight | 331.4 g/mol | [1] |
| Purity | ≥98% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 30 mg/mlDMSO: 25 mg/mlDMF:PBS (pH 7.2) (1:9): 0.1 mg/ml | [1] |
| Stability | ≥ 4 years (as a solid) | [1] |
In Vitro Cell Culture Protocol
This section provides a detailed, step-by-step protocol for the use of this compound in a typical in vitro cell culture experiment. The causality behind each step is explained to ensure scientific rigor.
Experimental Workflow Overview
Caption: General experimental workflow for in vitro studies with this compound.
Reagent Preparation: Stock Solutions
Accurate preparation of stock solutions is critical for reproducible results.[5]
-
Select an appropriate solvent: Based on the solubility data, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing a high-concentration stock solution.[1]
-
Calculate the required volume of solvent: To prepare a 10 mM stock solution of this compound (Formula Weight: 331.4 g/mol ), use the following calculation:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Formula Weight ( g/mol ))
-
For 1 mg of this compound:
-
Volume (L) = 0.001 g / (0.01 mol/L * 331.4 g/mol ) = 0.0003017 L = 301.7 µL
-
-
Therefore, dissolve 1 mg of this compound in 301.7 µL of anhydrous DMSO to yield a 10 mM stock solution.
-
-
Ensure complete dissolution: Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot and store: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C.[6] The solid compound is stable for at least 4 years.[1]
Cell Culture and Treatment
The following is a general protocol that should be optimized for your specific cell type and experimental question.
-
Cell Seeding:
-
Culture your cells of interest in the appropriate growth medium and conditions until they reach the desired confluency for passaging.
-
Seed the cells into multi-well plates (e.g., 6-well, 12-well, or 96-well plates) at a density that will allow for optimal growth during the treatment period. Allow the cells to adhere and recover for 12-24 hours before treatment.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in fresh, serum-free or complete cell culture medium to achieve the desired final concentrations. It is crucial to perform these dilutions immediately before adding to the cells to minimize potential compound precipitation or degradation in the aqueous medium.
-
-
Dose-Response and Time-Course Experiments (Recommended):
-
To determine the optimal working concentration of this compound for your cell type and desired biological effect, it is highly recommended to perform a dose-response experiment.
-
Treat cells with a range of concentrations (e.g., 1 nM to 10 µM) for a fixed period (e.g., 24 hours).
-
Similarly, a time-course experiment (e.g., treating with a fixed concentration for 6, 12, 24, and 48 hours) can determine the optimal treatment duration.
-
Assess a relevant endpoint, such as prostaglandin levels, cell viability (e.g., using an MTT or CellTiter-Glo assay), or the expression of a target gene.
-
-
Cell Treatment:
-
Carefully remove the old medium from the cultured cells.
-
Add the medium containing the desired concentration of this compound or the vehicle control to the respective wells.
-
Vehicle Control: It is essential to include a vehicle control group. This group should be treated with the same volume of medium containing the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on the cells. The final concentration of DMSO in the cell culture medium should typically be kept below 0.1% to avoid cytotoxicity.
-
Incubate the cells for the predetermined duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Harvesting and Downstream Analysis:
-
Following the incubation period, harvest the cells and/or the cell culture supernatant for downstream analysis.
-
Cell Lysates: For analysis of intracellular proteins (e.g., by Western blot) or RNA (e.g., by qPCR), wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer.
-
Supernatant: For analysis of secreted factors (e.g., prostaglandins or cytokines by ELISA), collect the cell culture supernatant and centrifuge to remove any cellular debris. The supernatant can be stored at -80°C until analysis.
-
Considerations for Experimental Design
-
Cell Type: The response to this compound will be dependent on the cell type and its endogenous expression of 15-PGDH and prostaglandin receptors.
-
Serum in Media: Components in serum can bind to small molecules, potentially reducing their effective concentration. Consider using serum-free or reduced-serum media during the treatment period, if compatible with your cell type.
-
Cytotoxicity: At high concentrations, small molecule inhibitors can exhibit off-target effects or cytotoxicity. Always assess cell viability in your dose-response experiments to ensure that the observed effects are not due to cell death.
-
Positive and Negative Controls: In addition to a vehicle control, include appropriate positive and negative controls in your experiments to validate your assays and provide a reference for the expected biological response.
By following these detailed protocols and considerations, researchers can effectively utilize this compound as a tool to investigate the intricate roles of prostaglandins in various biological systems.
References
- What are G-protein coupled receptor 84 antagonists and how do they work? (2024). Vertex AI Search.
- Discovery and Characterization of Novel Antagonists of the Proinflammatory Orphan Receptor GPR84. (2021).
- This compound. (n.d.). Cayman Chemical.
- Selective GPR84 Antagonist. (n.d.). Liminal BioSciences.
- GPR84-mediated signal transduction affects metabolic function by promoting brown adipocyte activity. (2023).
- GPR84 | Antagonists Agonists. (n.d.). MedchemExpress.com.
- Chemical structures of selected GPR84 antagonists. (n.d.).
- Pro-phagocytic function and structural basis of GPR84 signaling. (n.d.).
- Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages. (2018). Frontiers in Immunology.
- What are GPR84 agonists and how do they work? (2024).
- Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026). AntBio.
- Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture. (n.d.). Benchchem.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. What are G-protein coupled receptor 84 antagonists and how do they work? [synapse.patsnap.com]
- 3. Liminal BioSciences - Selective GPR84 Antagonist [liminalbiosciences.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. antbioinc.com [antbioinc.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Researcher's Guide to CAY10638
Executive Summary
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of CAY10638. This compound is a potent small molecule inhibitor of the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The primary function of 15-PGDH is the catabolic inactivation of prostaglandins, most notably Prostaglandin E2 (PGE2). By inhibiting 15-PGDH, this compound effectively increases the local bioavailability of PGE2, a critical lipid mediator involved in a host of physiological and pathological processes, including tissue regeneration, inflammation, and oncology.[1][2][3] This document offers a detailed exploration of the compound's mechanism of action, step-by-step protocols for its preparation and application in common experimental paradigms, and a systematic approach to determining the optimal working concentration for achieving robust and reproducible results.
Compound Profile: this compound
Chemical & Physical Properties
This compound is a thiazolidinedione derivative with well-defined chemical characteristics crucial for its experimental application.
| Property | Value | Source |
| Formal Name | 5-[[4-[2-(2-thienyl)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | Cayman Chemical |
| CAS Number | 1221413-57-5 | Cayman Chemical |
| Molecular Formula | C₁₆H₁₃NO₃S₂ | Cayman Chemical |
| Formula Weight | 331.4 g/mol | Cayman Chemical |
| Purity | ≥98% (typical) | Cayman Chemical |
| Formulation | A crystalline solid | Cayman Chemical |
| Storage | -20°C | Cayman Chemical |
| Stability | ≥ 4 years (as supplied) | Cayman Chemical |
Primary Mechanism of Action
This compound functions as a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme is the key catabolic regulator of prostaglandins.[4][5][6] It catalyzes the oxidation of the 15-hydroxyl group on prostaglandins to a 15-keto group, a modification that drastically reduces their biological activity.[7] this compound has a reported IC₅₀ (half-maximal inhibitory concentration) value of 31 nM for 15-PGDH, indicating high potency. By blocking 15-PGDH, this compound prevents the degradation of PGE2, leading to a sustained elevation of its local concentration and enhanced downstream signaling.[1][8]
Clarification of Target and Scientific Rationale
The primary and well-characterized target of this compound is 15-PGDH. Inhibition of this enzyme is a therapeutic strategy being explored for conditions where elevated PGE2 levels are beneficial, such as promoting tissue repair and regeneration in various organs including cartilage, liver, and bone marrow.[1][9][10][11] PGE2 exerts its effects by binding to a family of four G protein-coupled receptors known as EP receptors (EP1-EP4).[12][13] The activation of these receptors, particularly EP2 and EP4, initiates signaling cascades (e.g., cAMP/PKA pathway) that can stimulate stem cell proliferation, modulate immune responses, and promote angiogenesis, all of which are critical components of tissue repair.[1][13]
Therefore, the fundamental scientific rationale for using this compound is to pharmacologically elevate endogenous PGE2 levels at a site of interest, thereby amplifying the natural regenerative signaling pathways.
The 15-PGDH/PGE2 Signaling Axis
Understanding the pathway is critical to designing experiments with this compound. The compound acts upstream to preserve the signaling molecule, PGE2.
Caption: this compound Mechanism of Action.
Determining Optimal Concentration: An Experimental Workflow
The optimal concentration of this compound is not a single value but is dependent on the experimental system. A systematic, multi-step approach is required.
Caption: Experimental workflow for optimizing this compound concentration.
Protocols
Protocol 4.1: Preparation of this compound Stock Solutions
Accurate preparation of stock solutions is the foundation for reproducible experiments. This compound is poorly soluble in aqueous buffers.
Materials:
-
This compound (crystalline solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Determine Required Concentration: Decide on a high-concentration stock, typically 10-30 mM. The manufacturer reports solubility of 25 mg/mL in DMSO. To prepare a 10 mM stock:
-
Formula Weight = 331.4 g/mol
-
10 mmol/L = 0.01 mol/L
-
0.01 mol/L * 331.4 g/mol = 3.314 g/L = 3.314 mg/mL
-
-
Weighing: Carefully weigh out the required amount of this compound solid in a sterile tube. For example, to make 1 mL of a 10 mM stock, weigh 3.314 mg.
-
Solubilization: Add the calculated volume of DMSO to the solid. Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) may assist, but avoid overheating.
-
Aliquoting and Storage:
-
Create small, single-use aliquots (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C. The compound is stable for at least 4 years when stored correctly as a solid. Stability in DMSO is also excellent at -20°C, but repeated thawing can introduce moisture and degradation.
-
Critical Note on Vehicle Controls: The final concentration of DMSO in your cell culture medium should be consistent across all experimental conditions, including "untreated" or "vehicle" controls. Aim for a final DMSO concentration of ≤0.1% to avoid solvent-induced artifacts.
Protocol 4.2: In Vitro 15-PGDH Inhibition Assay (Biochemical)
This assay directly measures the ability of this compound to inhibit purified 15-PGDH enzyme activity. It is useful for confirming the IC₅₀ value in your specific assay conditions. Commercial kits are available for this purpose.[14][15][16]
Principle: The activity of 15-PGDH is measured by monitoring the reduction of the cofactor NAD⁺ to NADH, which produces a fluorescent signal.
Materials:
-
15-PGDH Inhibitor Screening Assay Kit (e.g., Cayman Chemical Item No. 702180 or similar)
-
Recombinant human 15-PGDH enzyme
-
PGE2 (substrate)
-
NAD⁺ (cofactor)
-
This compound DMSO stock solution
-
Microplate reader with fluorescence capabilities (Ex/Em = 340/445 nm or as specified by kit)
-
96-well or 384-well black plates
Procedure (Example based on a kit):
-
Reagent Preparation: Prepare all buffers, enzyme, substrate, and cofactor solutions according to the kit manufacturer's protocol.
-
Serial Dilution of this compound: Prepare a range of this compound concentrations by serially diluting your stock solution in the assay buffer. A typical range to test would span from 1 nM to 10 µM to cover the expected IC₅₀ of 31 nM. Remember to include a DMSO-only vehicle control.
-
Assay Setup (in triplicate):
-
100% Activity Wells (No Inhibitor): Add assay buffer, 15-PGDH enzyme, and vehicle (DMSO).
-
Inhibitor Wells: Add assay buffer, 15-PGDH enzyme, and your desired concentration of this compound.
-
Background Wells (No Enzyme): Add assay buffer, substrate, cofactor, and vehicle.
-
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the PGE2 substrate and NAD⁺ cofactor to all wells to start the reaction.
-
Measurement: Immediately begin reading the fluorescence signal kinetically over 15-30 minutes using the plate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well.
-
Normalize the data: % Inhibition = [1 - (V_inhibitor - V_background) / (V_100% - V_background)] * 100.
-
Plot % Inhibition versus the log of this compound concentration and fit the data with a nonlinear regression curve to determine the IC₅₀ value.
-
Protocol 4.3: Cell-Based PGE2 Accumulation Assay
This is the most critical assay for determining the optimal concentration for your specific cell type. The goal is to find the EC₅₀ (half-maximal effective concentration) for increasing PGE2 levels.
Principle: Cells are treated with this compound to inhibit endogenous 15-PGDH. The resulting accumulation of PGE2 in the culture medium is then quantified, typically by ELISA or mass spectrometry.
Materials:
-
Your cell line of interest (known to express 15-PGDH)
-
Complete cell culture medium
-
This compound DMSO stock solution
-
Arachidonic Acid (optional, to provide substrate for PGE2 synthesis)
-
PGE2 ELISA Kit
-
Cell lysis buffer and protein assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 24-well or 12-well) at a density that will result in a sub-confluent monolayer (approx. 80-90% confluency) at the end of the experiment. Allow cells to adhere and recover overnight.
-
Preparation of Treatment Media: Prepare a dilution series of this compound in fresh cell culture medium. Recommended starting concentrations range from 10 nM to 30 µM. Include a vehicle control (DMSO at the highest concentration used).
-
Treatment:
-
Gently remove the old medium from the cells.
-
Add the prepared treatment media to the respective wells.
-
(Optional) If basal PGE2 production is low, you may co-treat with a low dose of arachidonic acid (e.g., 1-10 µM) to stimulate synthesis.
-
-
Incubation: Incubate the cells for a predetermined time. A time-course experiment (e.g., 4, 8, 12, 24 hours) is recommended initially to find the optimal treatment duration.
-
Sample Collection:
-
Carefully collect the conditioned medium from each well into separate tubes. Centrifuge briefly to pellet any floating cells and transfer the supernatant to a clean tube. Store at -80°C until analysis.
-
Wash the remaining cell monolayer with PBS. Lyse the cells and measure the total protein content for normalization.
-
-
PGE2 Quantification: Thaw the conditioned media samples and quantify the PGE2 concentration using a commercial ELISA kit, following the manufacturer's instructions precisely.
-
Data Analysis:
-
Normalize the measured PGE2 concentration to the total protein content from the corresponding well (pg of PGE2 per mg of protein).
-
Plot the normalized PGE2 concentration versus the log of this compound concentration.
-
Fit the data using a nonlinear regression model to determine the EC₅₀. The "optimal" concentration for subsequent functional assays is typically at or slightly above the EC₅₀, where a robust but not necessarily maximal effect is observed.
-
Key Considerations and Troubleshooting
| Consideration | Details and Recommendations |
| Solubility | This compound is highly soluble in DMSO and DMF (25-30 mg/mL), but poorly soluble in aqueous solutions. Prepare high-concentration stocks in an organic solvent. When diluting into aqueous media, ensure rapid mixing to prevent precipitation. |
| Stability | The compound is stable as a solid at -20°C for years. In DMSO stock, it is also stable but susceptible to degradation from repeated freeze-thaw cycles. Use single-use aliquots. |
| Cell Type Variability | The expression level of 15-PGDH can vary significantly between cell types. A cell line with low or no 15-PGDH expression will not respond to this compound. It is crucial to confirm target expression (e.g., by Western Blot or qPCR) in your system. |
| Off-Target Effects | While this compound is a potent 15-PGDH inhibitor, high concentrations (>10-30 µM) may lead to off-target effects, a common issue with small molecule inhibitors. Always use the lowest effective concentration determined from your dose-response curve. Include appropriate controls, such as using a structurally different 15-PGDH inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
| In Vivo Application | For in vivo studies, formulation is critical due to poor aqueous solubility. A common vehicle for a related inhibitor, SW033291, is 10% ethanol, 5% Cremophor EL, and 85% dextrose-5 water, administered via intraperitoneal (I.P.) injection.[10] Similar formulation strategies may be necessary for this compound. Dose-finding studies are essential to balance efficacy with potential toxicity. |
References
- Zhang Y, Desai A, Yang SY, et al.
- Saleh J, El-Sabban M, Bazzan E, et al. The complex role of prostaglandin E2-EP receptor signaling in wound healing. J Cell Physiol. 2021;236(10):6536-6547.
- Wang W, Pan K, Yang J, Li Z. Prostaglandin E₂ (PGE₂) in tissue regeneration: Its role and therapeutic strategies. EXCLI Journal. 2025;24:1634-1656.
- Cheng T, Sheng Y, Li L, et al. Role of prostaglandin E2 in tissue repair and regeneration. Theranostics. 2021;11(18):8836-8854.
- Reker D, Klenner A, Wunberg T, et al. INHIBITION OF THE PROSTAGLANDIN-DEGRADING ENZYME 15-PGDH AMELIORATES MASH-ASSOCIATED APOPTOSIS AND FIBROSIS IN MICE.
- Myung SJ, Rerko RM, Yan M, et al. 15-Hydroxyprostaglandin dehydrogenase is an in vivo suppressor of colon tumorigenesis. Proc Natl Acad Sci U S A. 2006;103(32):12098-12102.
- Tai HH, Cho H, Tong M, et al. NAD + -linked 15-hydroxyprostaglandin dehydrogenase (15-PGDH) behaves as a tumor suppressor in lung cancer. Carcinogenesis. 2007;28(8):1790-1796.
- Yan M, Rerko RM, Platzer P, et al. 15-Hydroxyprostaglandin dehydrogenase, a COX-2 oncogene antagonist, is a TGF-β-induced suppressor of human gastrointestinal cancers. Proc Natl Acad Sci U S A. 2004;101(50):17468-17473.
-
Sino Biological. 15-PGDH General Information. Available at: [Link].
- De'Avila H, Wang K, Yang H, et al. 15-PGDH inhibition enhances hematopoietic regeneration during aging. Blood. 2022;140(Supplement 1):1989-1990.
-
Patsnap Synapse. What are 15-PGDH inhibitors and how do they work?. Published June 25, 2024. Available at: [Link].
- Singla, V., Bell, M. A., Pierre, P., et al. Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration. Science. Published online November 27, 2025.
-
Stanford Medicine. Inhibiting a master regulator of aging regenerates joint cartilage in mice. Published November 27, 2025. Available at: [Link].
-
Nield, D. New Breakthrough to Restore Aging Joints Could Help Treat Osteoarthritis. Science Alert. Published January 9, 2026. Available at: [Link].
Sources
- 1. Role of prostaglandin E2 in tissue repair and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostaglandin E₂ (PGE₂) in tissue regeneration: Its role and therapeutic strategies | EXCLI Journal [excli.de]
- 3. What are 15-PGDH inhibitors and how do they work? [synapse.patsnap.com]
- 4. pnas.org [pnas.org]
- 5. academic.oup.com [academic.oup.com]
- 6. 15-Hydroxyprostaglandin dehydrogenase, a COX-2 oncogene antagonist, is a TGF-β-induced suppressor of human gastrointestinal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sinobiological.com [sinobiological.com]
- 8. Role of prostaglandin E2 in tissue repair and regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 15-PGDH inhibition enhances hematopoietic regeneration during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
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- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. 15-PGDH Activity Assay Kit (Fluorometric) (ab273327) | Abcam [abcam.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
Mastering the Bench: A Detailed Guide to Preparing CAY10638 Stock Solutions for Robust and Reproducible Assays
For researchers, scientists, and drug development professionals, the precision and reliability of in vitro and in vivo assays are paramount. The journey from a promising small molecule to a validated biological effect begins with a crucial, yet often overlooked, step: the preparation of accurate and stable stock solutions. This guide provides a comprehensive, experience-driven protocol for the preparation of stock solutions of CAY10638 (also known as FLLL32), a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling.
This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each procedural choice to empower researchers to generate high-quality, reproducible data. Every protocol herein is designed as a self-validating system, incorporating quality control checkpoints to ensure the integrity of your experimental starting material.
This compound (FLLL32): A Potent Modulator of the STAT3 Signaling Pathway
This compound, or FLLL32, is a cell-permeable analog of curcumin designed to inhibit JAK2-mediated phosphorylation of STAT3 on Tyr705.[1] This inhibition blocks the subsequent dimerization, nuclear translocation, and DNA binding of STAT3, thereby downregulating the expression of its target genes involved in cell proliferation, survival, and angiogenesis.[2][3][4] Its specificity for the JAK2/STAT3 pathway, with minimal off-target effects on other kinases, makes it a valuable tool for cancer research and drug discovery.[2][3]
Understanding the Target: The STAT3 Signaling Pathway
The STAT3 signaling cascade is a critical regulator of cellular processes. Its aberrant, constitutive activation is a hallmark of many human cancers. Understanding this pathway is key to appreciating the mechanism of action of this compound.
Caption: The JAK/STAT3 signaling pathway and the inhibitory action of this compound.
Properties of this compound (FLLL32)
A thorough understanding of the physicochemical properties of this compound is the foundation for preparing reliable stock solutions.
| Property | Value | Source |
| Formal Name | (2E,2'E)-1,1'-cyclohexylidenebis[3-(3,4- dimethoxyphenyl)]-2-propen-1-one | Cayman Chemical[1] |
| Molecular Formula | C₂₈H₃₂O₆ | Cayman Chemical[1] |
| Formula Weight | 464.6 g/mol | Cayman Chemical[1] |
| Purity | ≥98% | Cayman Chemical[1] |
| Appearance | Crystalline solid | Cayman Chemical[1] |
| Storage | -20°C | Cayman Chemical[1] |
| Stability | ≥4 years (as supplied) | Cayman Chemical[1] |
| Solubility | DMSO: ~15 mg/mLDimethylformamide: ~10 mg/mLEthanol: Slightly soluble | Cayman Chemical[1] |
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the preparation of a 10 mM stock solution, a commonly used concentration for initial in vitro experiments. The principles outlined can be adapted for other desired concentrations.
Materials and Equipment
-
This compound (FLLL32) solid
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Step-by-Step Methodology
Rationale: The use of anhydrous DMSO is critical as water can promote the degradation of many small molecules. Sterile technique throughout prevents microbial contamination of your stock solution, which could compromise your cell-based assays.
Caption: Workflow for the preparation of this compound stock solution.
-
Calculation:
-
To prepare a 10 mM stock solution, you need to calculate the mass of this compound required.
-
Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For 1 mL of a 10 mM solution: Mass (mg) = 0.010 mol/L x 0.001 L x 464.6 g/mol x 1000 mg/g = 4.646 mg
-
-
Weighing the Compound:
-
Before opening, centrifuge the vial of this compound to ensure all the powder is at the bottom.[5]
-
On a calibrated analytical balance, carefully weigh out the calculated mass of this compound onto sterile weighing paper or into a sterile microcentrifuge tube.
-
-
Dissolution:
-
Transfer the weighed this compound into a sterile microcentrifuge tube or amber vial.
-
Add the calculated volume of anhydrous, sterile DMSO (in this case, 1 mL) to the tube.
-
Securely cap the tube.
-
-
Mixing:
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Sonication (Optional):
-
If the compound does not fully dissolve with vortexing, sonicate the tube in a room temperature water bath for 5-10 minutes.
-
Caution: Avoid excessive heating as it may degrade the compound.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber vials. This is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[5]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.[1]
-
Quality Control and Best Practices for Assay Preparation
The integrity of your experimental results is directly linked to the quality of your stock solution. Implementing the following quality control and best practices will ensure the reliability of your data.
The Critical Role of the Vehicle Control
In any experiment using a dissolved compound, a vehicle control is non-negotiable. The vehicle control consists of the same concentration of the solvent (in this case, DMSO) as is present in the highest concentration of the test compound. This allows you to differentiate the biological effects of this compound from any potential effects of the solvent itself.[6]
Managing DMSO-Induced Cytotoxicity
While DMSO is an excellent solvent, it is not biologically inert and can exhibit cytotoxicity at higher concentrations.[7][8][9][10] It is a general best practice to keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally at or below 0.1%, to minimize its impact on cell viability and function.[6][11]
Serial Dilutions: A Step-by-Step Protocol
To achieve the desired final concentrations of this compound in your assay while maintaining a low and consistent final DMSO concentration, a serial dilution strategy is recommended.
-
Intermediate Dilutions in DMSO: Perform initial serial dilutions of your 10 mM stock solution in 100% DMSO to create a range of intermediate stock concentrations. This prevents the compound from precipitating out of solution, which can occur when a high concentration DMSO stock is directly diluted into an aqueous buffer or cell culture medium.
-
Final Dilution in Assay Medium: For the final step, dilute the intermediate DMSO stocks into your pre-warmed cell culture medium to achieve the desired final assay concentrations. Ensure the final DMSO concentration is consistent across all experimental conditions, including the vehicle control.
Validating Your Stock Solution
For critical experiments, especially those in later stages of drug development, validating the concentration and purity of your stock solution is recommended. This can be achieved through analytical techniques such as High-Performance Liquid Chromatography (HPLC).[12]
Conclusion: The Foundation of Reliable Data
The meticulous preparation of stock solutions is a cornerstone of reproducible and trustworthy scientific research. By understanding the chemical properties of this compound, adhering to a detailed and scientifically-grounded protocol, and implementing rigorous quality control measures, researchers can be confident in the integrity of their experimental starting material. This diligence at the bench is the first and most critical step towards generating high-impact data in the study of STAT3 signaling and beyond.
References
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STAT3 signaling in immunity. (n.d.). PubMed Central (PMC). [Link]
-
Schematic of pathways activating STAT3 signaling. Once cytokines and... (n.d.). ResearchGate. [Link]
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Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Nikon. [Link]
-
The schematic representation of the STAT3 signaling pathway. (n.d.). ResearchGate. [Link]
-
The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... (n.d.). ResearchGate. [Link]
-
What effects does DMSO have on cell assays? (2017, August 3). Quora. [Link]
-
Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. (n.d.). PubMed Central (PMC). [Link]
-
Signaling pathway of STAT3. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025, August 10). National Center for Biotechnology Information. [Link]
-
A Practical Approach to Biological Assay Validation. (n.d.). EDRA Services. [Link]
-
Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2012). PubMed. [Link]
-
A Practical Guide to Immunoassay Method Validation. (n.d.). PubMed Central (PMC). [Link]
-
Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility. (2025, August 6). ResearchGate. [Link]
-
Essentials in Bioassay Development. (2019, November 1). BioPharm International. [Link]
-
SMALL MOLECULES. (n.d.). Captivate Bio. [Link]
-
Novel STAT3 phosphorylation inhibitors exhibit potent growth suppressive activity in pancreatic and breast cancer cells. (n.d.). PubMed Central. [Link]
-
FLLL32 reduced STAT3 DNA binding and gene expression. (n.d.). ResearchGate. [Link]
-
FLLL32 Triggers Caspase-Mediated Apoptotic Cell Death in Human Oral Cancer Cells by Regulating the p38 Pathway. (n.d.). National Center for Biotechnology Information. [Link]
-
A novel small molecule inhibits STAT3 phosphorylation and DNA binding activity and exhibits potent growth suppressive activity in human cancer cells. (n.d.). PubMed Central (PMC). [Link]
-
The novel curcumin analog FLLL32 decreases STAT3 DNA binding activity and expression, and induces apoptosis in osteosarcoma cell lines. (n.d.). PubMed Central (PMC). [Link]
-
Treatment with FLLL32 decreased pSTAT3 and total STAT3 expression in... (n.d.). ResearchGate. [Link]
-
What is the best way to validate stability of stock solution and standard solution in HPLC? (2019, August 6). ResearchGate. [Link]
-
HTS Assay Validation. (2012, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (2025, August 7). ResearchGate. [Link]
-
What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? (2015, June 12). ResearchGate. [Link]
-
Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. (n.d.). National Center for Biotechnology Information. [Link]
-
Characterization of solvents and optimization of stability and solubility of bioactive compounds used in lymphoma cell culture treatments. (2026, January 8). ResearchGate. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PubMed Central (PMC). [Link]
-
Pre-treatment of cells with FLLL32 effectively inhibited the... (n.d.). ResearchGate. [Link]
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- 9. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
CAY10638: A Comprehensive Guide to Stability, Storage, and Experimental Use
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the stability, storage, and handling of CAY10638. With full editorial control, this guide is structured to deliver not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring both technical accuracy and field-proven insights.
Introduction: Unveiling this compound
This compound, with the formal name 5-[[4-[2-(2-thienyl)ethoxy]phenyl]methylene]-2,4-thiazolidinedione, is a potent small molecule inhibitor belonging to the thiazolidinedione (TZD) class of compounds.[1] Its primary mechanism of action is the potent inhibition of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), the key enzyme responsible for the degradation of prostaglandins.[1] this compound exhibits a half-maximal inhibitory concentration (IC₅₀) of 31 nM for 15-PGDH.[1]
Beyond its role as a 15-PGDH inhibitor, it is critical to recognize that thiazolidinediones as a class are well-established agonists of peroxisome proliferator-activated receptor gamma (PPARγ).[1] This dual activity presents a unique pharmacological profile that researchers must consider when designing and interpreting experiments.
This guide will provide a comprehensive overview of the essential technical details required for the effective use of this compound in a research setting, with a focus on ensuring the integrity and reproducibility of experimental outcomes.
Core Compound Specifications
A clear understanding of the fundamental physicochemical properties of this compound is paramount for its proper handling and use.
| Property | Value | Source |
| Formal Name | 5-[[4-[2-(2-thienyl)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | [1] |
| CAS Number | 1221413-57-5 | [1] |
| Molecular Formula | C₁₆H₁₃NO₃S₂ | [1] |
| Molecular Weight | 331.4 g/mol | [1] |
| Supplied As | A crystalline solid |
Stability and Storage: Preserving Compound Integrity
The long-term stability of this compound is crucial for obtaining reliable and reproducible experimental results. While a specific product insert for this compound detailing stability was not available, extensive review of product information for numerous other crystalline solid thiazolidinedione derivatives from the same supplier (Cayman Chemical) indicates a consistent and robust stability profile when stored under appropriate conditions.[2][3][4]
| Condition | Recommendation | Rationale |
| Long-Term Storage (Solid) | Store at -20°C. | Storing the compound as a solid at -20°C minimizes the potential for degradation from chemical reactions, such as hydrolysis or oxidation, that can occur more readily in solution or at higher temperatures. This is a standard and field-proven practice for preserving the integrity of complex organic molecules. |
| Long-Term Stability (Solid) | ≥ 4 years (based on analogous compounds from the same supplier).[2][3][4] | The thiazolidinedione scaffold is generally stable. When stored as a dry, crystalline solid at -20°C, the compound's chemical integrity is expected to be maintained for an extended period. Always refer to the batch-specific certificate of analysis for any specific expiration dates. |
| Stock Solutions | Store at -20°C or -80°C. It is recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. | Repeated freezing and thawing can introduce moisture and promote degradation. Aliquoting minimizes this risk and preserves the concentration and purity of the stock solution over time. Storage at -80°C can offer an additional layer of protection for long-term storage of stock solutions. |
| Aqueous Solutions | It is not recommended to store aqueous solutions for more than one day. | The ester and other functional groups within the this compound molecule can be susceptible to hydrolysis in aqueous environments. Preparing fresh aqueous solutions for each experiment from a frozen organic stock is a critical step to ensure consistent and accurate results. |
Solution Preparation: A Step-by-Step Protocol
The solubility of this compound is a key factor in its effective application in various experimental models. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Source |
| DMF | 30 mg/mL | [1] |
| DMSO | 25 mg/mL | [1] |
| DMF:PBS (pH 7.2) (1:9) | 0.1 mg/mL | [1] |
Protocol for Preparing a 10 mM Stock Solution in DMSO:
Rationale: DMSO is a versatile and commonly used solvent for dissolving a wide range of organic molecules for in vitro studies. A 10 mM stock solution is a convenient concentration for subsequent dilutions into cell culture media or assay buffers.
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Pre-weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.314 mg of this compound (Molecular Weight = 331.4 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound solid.
-
Dissolution: Vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is a critical step to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C.
Experimental Design and Application
The dual mechanism of action of this compound as both a 15-PGDH inhibitor and a PPARγ agonist necessitates careful consideration in experimental design and data interpretation.
Signaling Pathways
The following diagram illustrates the primary signaling pathways affected by this compound.
Sources
Application Notes & Protocols: Utilizing CAY10638 for Modulating Tissue Injury Responses in Murine Models
I. Introduction: The Scientific Rationale for Targeting 15-PGDH in Tissue Injury
The body's response to tissue injury is a highly orchestrated process involving inflammation, cell proliferation, and tissue remodeling. Prostaglandin E2 (PGE2), a potent lipid signaling molecule, is a critical mediator in all phases of wound healing and regeneration.[1][2][3] PGE2 exerts a wide range of biological effects, including modulating immune responses, promoting angiogenesis, and activating endogenous stem cells to facilitate repair.[1][4]
The biological activity of PGE2 is tightly controlled by its synthesis and, crucially, its degradation. The enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key catabolic enzyme that inactivates PGE2.[5][6] In several pathological states and with aging, elevated 15-PGDH activity can lead to diminished local PGE2 levels, impairing the body's innate capacity for repair and regeneration.[5][7]
This guide focuses on CAY10638 , a potent inhibitor of 15-PGDH. By blocking 15-PGDH, this compound effectively increases the local concentration and prolongs the signaling of endogenous PGE2. This mechanism presents a powerful therapeutic strategy to amplify the body's natural regenerative pathways. Pharmacological inhibition of 15-PGDH has been demonstrated to promote tissue regeneration in murine models of liver and colon injury, accelerate hematopoietic recovery, and protect against kidney and lung injury.[5][8][9][10]
These application notes provide the scientific context and detailed protocols for utilizing this compound to investigate and enhance tissue repair in preclinical mouse models.
Signaling Pathway: PGE2 Synthesis and Degradation
The diagram below illustrates the metabolic pathway of Prostaglandin E2, highlighting the critical role of 15-PGDH and the point of intervention for this compound.
Caption: Prostaglandin E2 (PGE2) synthesis and degradation pathway.
II. Compound Profile and In Vivo Preparation
Proper preparation of this compound is critical for ensuring consistent and effective delivery in animal models. As a small molecule with limited aqueous solubility, a suspension vehicle is required for most routes of administration.
| Parameter | Information |
| Compound Name | This compound |
| Mechanism of Action | 15-hydroxyprostaglandin dehydrogenase (15-PGDH) Inhibitor |
| CAS Number | 1221413-57-5 |
| Molecular Formula | C₂₂H₂₂N₂O₅S |
| Molecular Weight | 442.5 g/mol |
| Appearance | Crystalline solid |
| Storage | Store at -20°C for long-term stability |
Protocol: Preparation of this compound Dosing Suspension
This protocol is adapted from established methods for administering the similar 15-PGDH inhibitor, SW033291, and is designed to create a homogenous and dose-able suspension suitable for intraperitoneal (IP) or oral gavage administration.[11]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure (Example for a 2.5 mg/mL final concentration):
-
Expertise Note: The use of a multi-component vehicle is essential. DMSO is used to initially solubilize the compound, PEG300 acts as a co-solvent, Tween-80 is a surfactant that prevents the compound from precipitating out of solution and aids in creating a stable suspension, and saline serves as the biocompatible diluent.
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Warm the tube to 37°C and use an ultrasonic bath to ensure complete dissolution.
-
Prepare Dosing Suspension (working solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again to ensure the mixture is homogenous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex vigorously.
-
-
Final Concentration Check: This procedure yields a 1 mL suspension with a final this compound concentration of 2.5 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Administration:
-
Always vortex the suspension immediately before drawing it into the dosing syringe to ensure uniformity.
-
Prepare the suspension fresh on the day of dosing to minimize the risk of compound degradation or precipitation.
-
III. In Vivo Administration and Experimental Design
Dosing and Administration Parameters
The optimal dose of this compound may vary depending on the specific tissue injury model and the desired therapeutic effect. Based on extensive studies with the structurally distinct but mechanistically similar 15-PGDH inhibitor SW033291, a starting dose of 5-10 mg/kg is recommended.[5][11][12]
| Parameter | Recommendation | Rationale & Notes |
| Dose Range | 5 - 10 mg/kg | This range has been shown to effectively raise tissue PGE2 levels and promote regeneration in multiple mouse models using a similar inhibitor.[5][13] A pilot dose-response study is recommended. |
| Route of Admin. | Intraperitoneal (IP) | IP injection provides rapid systemic exposure and is a common, reliable route for administering suspensions to mice. |
| Oral Gavage (PO) | May also be effective, but bioavailability should be confirmed. The suspension protocol provided is suitable for this route. | |
| Frequency | Twice Daily (BID) | Small molecule inhibitors often have short half-lives. BID dosing helps maintain a consistent level of 15-PGDH inhibition throughout the experimental period.[11][12] |
| Volume | 5 - 10 mL/kg | Standard administration volume for mice. For a 25g mouse, a 10 mL/kg dose is 250 µL. Adjust the concentration of the dosing solution accordingly. |
Experimental Workflow and Controls
A robust experimental design with appropriate controls is paramount for trustworthy and interpretable results.
Caption: General experimental workflow for testing this compound in a mouse model.
Essential Control Groups:
-
Sham + Vehicle: This group undergoes any surgical procedures without the specific injury induction and receives the vehicle solution. It controls for the effects of anesthesia, surgery, and the vehicle itself.
-
Injury + Vehicle: This is the primary control group. It receives the tissue injury and the vehicle solution, demonstrating the full pathological effect of the injury against which the this compound treatment is compared.
-
Injury + this compound: The experimental group to test the therapeutic hypothesis.
IV. Application in Specific Mouse Models of Tissue Injury
The following protocols describe how to integrate this compound treatment into three well-established models of tissue injury where 15-PGDH inhibition has shown therapeutic potential.
Model 1: Bleomycin-Induced Pulmonary Fibrosis
Scientific Rationale: PGE2 is known to have potent anti-fibrotic effects, but its levels are often reduced in fibrotic lungs.[14][15] Pharmacological inhibition of 15-PGDH in the bleomycin mouse model has been shown to ameliorate fibrosis, improve lung function, and increase survival, making this a primary application for this compound.[9][16][17]
Protocol:
-
Animal Model: Use C57BL/6 mice, 8-10 weeks old.
-
Injury Induction:
-
Anesthetize the mouse (e.g., using isoflurane).
-
Administer a single intratracheal instillation of bleomycin sulfate (typically 1.0-1.5 U/kg) dissolved in 50 µL of sterile saline.
-
The sham control group receives 50 µL of sterile saline only.
-
-
Treatment Schedule:
-
Begin this compound administration (e.g., 10 mg/kg, IP, BID) on Day 1 post-bleomycin instillation.
-
Continue treatment for 14 to 21 days. The vehicle control group receives an equivalent volume of the vehicle solution on the same schedule.
-
-
Endpoint Analysis (Day 14 or 21):
-
Histology: Harvest lungs and fix in 10% neutral buffered formalin. Perform Masson's Trichrome staining to visualize collagen deposition (blue staining). Quantify fibrosis using the Ashcroft scoring method.
-
Collagen Content: Perform a hydroxyproline assay on a portion of the lung tissue for a quantitative measure of total collagen.
-
Bronchoalveolar Lavage (BAL): Analyze BAL fluid for total and differential cell counts (macrophages, neutrophils, lymphocytes) and for pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) by ELISA.
-
Gene Expression: Analyze lung tissue homogenates via qPCR for expression of fibrotic markers (e.g., Col1a1, Acta2) and inflammatory markers.
-
Model 2: Partial Hepatectomy for Liver Regeneration
Scientific Rationale: Studies have demonstrated that genetic knockout or pharmacological inhibition of 15-PGDH markedly accelerates liver regeneration following partial hepatectomy in mice.[5][8] This model is ideal for assessing the pro-regenerative capacity of this compound.
Protocol:
-
Animal Model: Use C57BL/6 or FVB mice, 8-10 weeks old.
-
Injury Induction (70% Partial Hepatectomy):
-
Anesthetize the mouse. Under sterile conditions, perform a midline laparotomy.
-
Ligate the blood vessels supplying the left lateral and median liver lobes.
-
Excise these lobes, which constitute approximately 70% of the total liver mass.
-
Close the abdominal wall and skin with sutures.
-
The sham group undergoes laparotomy and liver manipulation without ligation or resection.
-
-
Treatment Schedule:
-
Administer the first dose of this compound (e.g., 10 mg/kg, IP, BID) or vehicle 24 hours prior to surgery to ensure the compound is present at the time of injury.
-
Continue treatment for 2 to 7 days post-surgery.
-
-
Endpoint Analysis:
-
Liver Mass Restoration: Euthanize mice at various time points (e.g., 48h, 72h, 7 days). Harvest the remaining liver and weigh it. Calculate the liver-to-body weight ratio and compare it to the sham-operated controls to determine the extent of regeneration.
-
Cell Proliferation: Stain liver sections for proliferation markers such as Ki-67 or PCNA via immunohistochemistry. Quantify the percentage of positive hepatocytes.
-
Liver Function: Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) at 24-48 hours post-op to assess acute surgical injury.
-
Model 3: Ischemia-Reperfusion (I/R) Induced Acute Kidney Injury (AKI)
Scientific Rationale: PGE2 is generally considered protective in the kidney, and inhibiting its degradation via 15-PGDH has been shown to attenuate renal injury in a mouse model of endotoxemia-induced AKI.[10] This suggests this compound could be protective in other forms of AKI, such as I/R injury.
Protocol:
-
Animal Model: Use male C57BL/6 mice, 8-10 weeks old.
-
Injury Induction (Bilateral I/R):
-
Anesthetize the mouse and maintain body temperature at 37°C.
-
Make dorsal incisions to expose both kidneys.
-
Occlude both renal pedicles (artery and vein) with non-traumatic microvascular clamps for 22-25 minutes (ischemia). The duration can be adjusted to modulate injury severity.
-
Remove the clamps to allow blood flow to resume (reperfusion).
-
Suture the incisions. The sham group undergoes the same surgery without pedicle clamping.
-
-
Treatment Schedule:
-
Administer this compound (e.g., 10 mg/kg, IP) or vehicle 1 hour before surgery and then twice daily for the duration of the experiment (typically 24-72 hours).
-
-
Endpoint Analysis (24-72 hours post-reperfusion):
-
Renal Function: Collect blood via cardiac puncture at the time of euthanasia and measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Histology: Harvest kidneys, fix in formalin, and perform Hematoxylin and Eosin (H&E) or Periodic acid-Schiff (PAS) staining. Score for signs of acute tubular necrosis, including tubular dilation, cast formation, and loss of brush border.
-
Gene Expression: Analyze kidney tissue via qPCR for markers of kidney injury (Kim-1, Ngal) and inflammation (Tnf-α, Il-6, Ccl2).
-
V. References
-
Penke, L. R., et al. (2012). Prostaglandin E2 and the pathogenesis of pulmonary fibrosis. The FASEB Journal. [Link]
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Zhang, Y., et al. (2015). Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration. Science. [Link]
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Tai, H-H. (2015). Inhibition of 15-PGDH has a positive effect on tissue regeneration. Drug Target Review. [Link]
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Kolodsick, J. E., et al. (2020). Prostaglandin E2 and the Pathogenesis of Pulmonary Fibrosis. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
-
Han, S., et al. (2022). Role of prostaglandin E2 in tissue repair and regeneration. Theranostics. [Link]
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Janssen, W. J., et al. (2020). Inhibiting eicosanoid degradation exerts antifibrotic effects in a pulmonary fibrosis mouse model and human tissue. Journal of Allergy and Clinical Immunology. [Link]
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Duffield, J. S., et al. (2021). The complex role of prostaglandin E2-EP receptor signaling in wound healing. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]
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Antczak, M. I., et al. (2016). Inhibitors of 15-Prostaglandin Dehydrogenase To Potentiate Tissue Repair. Journal of Medicinal Chemistry. [Link]
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O'Callaghan, G., & Houston, A. (2020). The complex role of prostaglandin E2-EP receptor signaling in wound healing. American Physiological Society Journal. [Link]
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Huang, K., et al. (2023). Prostaglandin E2 attenuates lung fibroblast differentiation via inactivation of yes-associated protein signaling. The FASEB Journal. [Link]
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Lin, Z., et al. (2024). Role of prostaglandin E2 and its receptors in chronic liver disease. Chinese Journal of Natural Medicines. [Link]
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Synapse, P. (2024). What are 15-PGDH inhibitors and how do they work?. Patsnap Synapse. [Link]
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Wilborn, J., et al. (2009). Diminished Prostaglandin E2 Contributes to the Apoptosis Paradox in Idiopathic Pulmonary Fibrosis. American Journal of Respiratory and Critical Care Medicine. [Link]
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BioWorld. (2023). Cartilage repair study identifies new regeneration mechanism. BioWorld. [Link]
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Dufour, J. H., et al. (2024). Inhibiting 15-PGDH blocks blood–brain barrier deterioration and protects mice from Alzheimer's disease and traumatic brain injury. PNAS. [Link]
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Jia, Z., et al. (2013). Role of COX-2/mPGES-1/Prostaglandin E2 Cascade in Kidney Injury. International Journal of Nephrology. [Link]
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Tan, Z., et al. (2022). Macrophages produce PGE2 to promote hepatic stellate cell autophagy and liver fibrosis. Autophagy. [Link]
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Smith, J. N. P., et al. (2020). Therapeutic targeting of 15-PGDH in murine pulmonary fibrosis. Scientific Reports. [Link]
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Weng, T., et al. (2017). Prostaglandin E2 inhibits profibrotic function of human pulmonary fibroblasts by disrupting Ca2+ signaling. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
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FitzGerald, G. A. (2015). Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration. Science. [Link]
-
Stanford Medicine. (2023). Inhibiting a master regulator of aging regenerates joint cartilage in mice. Stanford Medicine News Center. [Link]
-
Na, Y., et al. (2017). 15-hydroxyprostaglandin dehydrogenase (15-PGDH) prevents lipopolysaccharide (LPS)-induced acute liver injury. PLoS ONE. [Link]
-
Gaischek, I., et al. (2007). Prostaglandin E2 induces contraction of liver myofibroblasts by activating EP3 and FP prostanoid receptors. British Journal of Pharmacology. [Link]
-
Han, S., et al. (2022). Role of prostaglandin E2 in tissue repair and regeneration. ResearchGate. [Link]
-
Inacio, P. (2020). Blocking 15-PGDH Enzyme Seen to Ease Inflammation, Fibrosis in Mouse Model. Pulmonary Fibrosis News. [Link]
-
Casey, P. J., et al. (1978). Protective Effect of Prostaglandin [PGE 2 ] in Glycerol-Induced Acute Renal Failure in Rats. Clinical Science and Molecular Medicine. [Link]
-
O'Callaghan, G., & Houston, A. (2021). The complex role of prostaglandin E2-EP receptor signaling in wound healing. American Journal of Physiology. Regulatory, Integrative and Comparative Physiology. [Link]
-
Zhang, Y., et al. (2015). Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration. Science. [Link]
-
Janssen, W. J., et al. (2020). Inhibition of 15-PGDH ameliorates bleomycin-induced pulmonary fibrosis in a preventive model. ResearchGate. [Link]
-
Smith, J. N. P., et al. (2020). Therapeutic targeting of 15-PGDH in murine pulmonary fibrosis. Scientific Reports. [Link]
-
Na, Y., et al. (2017). 15-hydroxyprostaglandin dehydrogenase (15-PGDH) prevents lipopolysaccharide (LPS)-induced acute liver injury. Semantic Scholar. [Link]
-
Tan, Z., et al. (2022). Macrophages produce PGE2 to promote hepatic stellate cell autophagy and liver fibrosis. Autophagy. [Link]
-
Perez-Cremades, D., et al. (2024). INHIBITION OF THE PROSTAGLANDIN-DEGRADING ENZYME 15-PGDH AMELIORATES MASH-ASSOCIATED APOPTOSIS AND FIBROSIS IN MICE. MDPI. [Link]
-
Sheng, K., et al. (2020). Pharmacologic Blockade of 15-PGDH Protects Against Acute Renal Injury Induced by LPS in Mice. Frontiers in Pharmacology. [Link]
-
Mohanty, S., & Joshi, P. G. (2015). TISSUE REGENERATION. Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration. ResearchGate. [Link]
-
Li, C., et al. (2023). Prostaglandin E2 receptor EP4 activation induces tolerogenic dendritic cells to mitigate ischemic acute kidney injury. Scientific Reports. [Link]
-
Antczak, M. I., et al. (2016). Inhibitors of 15-Prostaglandin Dehydrogenase to Potentiate Tissue Repair. Journal of Medicinal Chemistry. [Link]
-
Smith, J. N. P., et al. (2021). Polymer Microparticles Prolong Delivery of the 15-PGDH Inhibitor SW033291. ACS Pharmacology & Translational Science. [Link]
-
Lan, Y., & Wei, W. (2021). Inhibition of 15-PDGH: a strategy to rejuvenate aged muscles?. Molecular Biomedicine. [Link]
-
Zhang, M., et al. (2021). The Roles of Various Prostaglandins in Fibrosis: A Review. Frontiers in Pharmacology. [Link]
-
Koyanagi, T., et al. (1990). Effect of Prostaglandin E 2 (PGE 2 ) in the Prevention of Acute Renal Failure in Anesthetized Dogs. In Situ Renal Preservation. Renal Failure. [Link]
-
Mohan, S., et al. (2021). Agonism of Prostaglandin E2 Receptor 4 Ameliorates Tubulointerstitial Injury in Nephrotoxic Serum Nephritis in Mice. International Journal of Molecular Sciences. [Link]
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Application Note: Modulating Chondrocyte Differentiation with a Selective EP4 Receptor Antagonist
Disclaimer: The compound "CAY10638" specified in the topic could not be definitively identified as a selective Prostaglandin E2 (PGE2) Receptor 4 (EP4) antagonist based on publicly available information and catalog data from the implied vendor. To fulfill the core scientific request, this document provides a comprehensive protocol and scientific rationale using a representative, well-characterized selective EP4 antagonist, referred to herein as "EP4 Antagonist (Representative Compound)," for a chondrocyte differentiation assay. Researchers should verify the identity and mechanism of action of their specific reagent before proceeding.
Introduction: A New Axis in Cartilage Regeneration
The directed differentiation of mesenchymal stem cells (MSCs) into stable, functional chondrocytes is a cornerstone of cartilage tissue engineering and regenerative medicine. Chondrogenesis is a complex process orchestrated by a symphony of signaling pathways that guide MSCs from initial condensation to the formation of a hyaline cartilage matrix rich in Aggrecan and Type II Collagen.[1] A critical challenge in this field is preventing the undesired terminal differentiation of chondrocytes into a hypertrophic state, a phenotype associated with cartilage calcification and degradation, as seen in osteoarthritis.[1]
Prostaglandin E2 (PGE2) has emerged as a key modulator of chondrocyte fate, exerting its effects through four distinct G-protein-coupled receptors (EP1-4).[2] While PGE2 signaling is multifaceted, the EP4 receptor plays a particularly crucial and often detrimental role in cartilage homeostasis. Activation of the EP4 receptor in chondrocytes has been linked to catabolic processes and a shift towards a hypertrophic phenotype, characterized by the expression of Type X Collagen (COL10A1).[3][4]
Recent studies have revealed a powerful therapeutic strategy: the selective antagonism of the EP4 receptor. By blocking the PGE2/EP4 signaling axis, it is possible to suppress cartilage catabolism and hypertrophy, thereby promoting a more stable and desirable chondrogenic outcome.[5][6] Cartilage-specific deletion or pharmacological inhibition of EP4 has been shown to enhance the expression of key chondrogenic markers like SOX9, Aggrecan, and Type II Collagen while concurrently suppressing hypertrophic and catabolic markers.[2][5][7] This application note provides a detailed protocol for utilizing a selective EP4 antagonist to guide the chondrogenic differentiation of MSCs in a high-density micromass culture system.
Signaling Pathway: The Role of EP4 in Chondrocyte Fate
The diagram below illustrates the signaling cascade influenced by the selective antagonism of the EP4 receptor during chondrogenesis.
Caption: PGE2/EP4 signaling pathway in chondrocyte differentiation.
Materials and Reagents
| Reagent | Recommended Supplier | Catalog No. (Example) |
| Human Mesenchymal Stem Cells (hMSCs) | ATCC, Lonza | PCS-500-012 |
| MSC Basal Medium | ATCC, Thermo Fisher | PCS-500-030 |
| StemXVivo Chondrogenic Supplement | R&D Systems | CCM006 |
| EP4 Antagonist (Representative Compound) | Cayman Chemical | 32722 |
| Dimethyl Sulfoxide (DMSO), sterile | Sigma-Aldrich | D2650 |
| Trypsin-EDTA (0.25%) | Thermo Fisher | 25200056 |
| Penicillin-Streptomycin (100X) | Thermo Fisher | 15140122 |
| Alcian Blue 8GX | Sigma-Aldrich | A5268 |
| TRIzol™ Reagent | Thermo Fisher | 15596026 |
| High-Capacity cDNA Reverse Transcription Kit | Applied Biosystems | 4368814 |
| PowerUp™ SYBR™ Green Master Mix | Applied Biosystems | A25742 |
| Primers (SOX9, COL2A1, ACAN, COL10A1, GAPDH) | IDT, Sigma-Aldrich | Custom Synthesis |
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental procedure, from cell culture to final analysis.
Caption: High-level workflow for the chondrocyte differentiation assay.
Detailed Protocols
Protocol 1: Micromass Culture of hMSCs
This protocol is adapted from established methods for inducing chondrogenesis in a 3D pellet format, which promotes the cell-cell interactions necessary for differentiation.
-
Cell Preparation: Culture hMSCs in MSC Basal Medium supplemented with penicillin-streptomycin. Expand cells until they reach 80-90% confluency.
-
Harvesting: Wash cells with PBS and detach using Trypsin-EDTA. Neutralize trypsin with MSC Basal Medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Counting: Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter. Assess viability with Trypan Blue.
-
Pellet Formation: Aliquot 2.5 x 10^5 cells per 15 mL conical polypropylene tube. Centrifuge the tubes at 200 x g for 5 minutes at room temperature to form a loose cell pellet at the bottom.
-
Initiation of Differentiation: Carefully aspirate the supernatant without disturbing the pellet. Gently add 0.5 mL of complete Chondrogenic Differentiation Medium (StemXVivo Chondrogenic Base Media + Supplement) to each tube.
-
Incubation: Loosen the caps of the tubes one half-turn to allow for gas exchange. Place the tubes upright in a 37°C, 5% CO2 incubator. The pellet will form a spherical micromass within 24-48 hours.
-
Maintenance: Change the medium every 2-3 days by carefully aspirating the old medium and replacing it with 0.5 mL of fresh, pre-warmed Chondrogenic Differentiation Medium.
Protocol 2: Treatment with EP4 Antagonist
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the EP4 Antagonist (Representative Compound) in sterile DMSO. Aliquot and store at -20°C.
-
Working Solutions: On the day of media change, prepare fresh dilutions of the EP4 antagonist in the Chondrogenic Differentiation Medium. A typical starting concentration range for in vitro studies is 1-10 µM. A dose-response experiment is recommended to determine the optimal concentration.
-
Treatment Groups:
-
Negative Control: Chondrogenic medium with a corresponding volume of DMSO (vehicle control).
-
Positive Control: Standard Chondrogenic medium (no antagonist).
-
Test Groups: Chondrogenic medium containing various concentrations of the EP4 antagonist.
-
-
Application: Starting from Day 1 of differentiation, replace the medium in the respective tubes with the appropriate treatment medium every 2-3 days for a total of 21 days.
Protocol 3: Histological Analysis (Alcian Blue Staining)
Alcian Blue at pH 2.5 stains acidic sulfated mucosubstances, providing a qualitative assessment of proteoglycan-rich matrix deposition, a hallmark of chondrogenesis.
-
Harvesting and Fixation: After 21 days, carefully harvest the micromass pellets. Fix in 4% paraformaldehyde for 24 hours.
-
Processing: Dehydrate the fixed pellets through a graded ethanol series and embed in paraffin. Section the embedded pellets at 5 µm thickness.
-
Staining: a. Deparaffinize and rehydrate sections to distilled water. b. Incubate slides in 3% acetic acid for 3 minutes. c. Stain with 1% Alcian Blue solution (in 3% acetic acid, pH 2.5) for 30-60 minutes. d. Rinse thoroughly in running tap water. e. (Optional) Counterstain with 0.1% Nuclear Fast Red for 5-10 minutes to visualize nuclei. f. Dehydrate, clear, and mount with a permanent mounting medium.
-
Analysis: Image the sections using a bright-field microscope. Chondrogenic matrix will appear as blue-stained regions.
Protocol 4: Gene Expression Analysis (qRT-PCR)
This protocol allows for the quantitative assessment of key chondrogenic and hypertrophic marker gene expression.
-
RNA Extraction: Harvest pellets (3-5 per group) at desired time points (e.g., Day 7, 14, 21). Homogenize pellets in TRIzol™ Reagent and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Quantify RNA concentration and assess purity (A260/A280 ratio). Synthesize cDNA from 1 µg of total RNA using a high-capacity reverse transcription kit.
-
qRT-PCR: a. Prepare reaction mixes using SYBR Green Master Mix, forward and reverse primers (see table below), and cDNA template. b. Run the reactions on a real-time PCR system. c. Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of target genes to a stable housekeeping gene (e.g., GAPDH).
| Gene Target | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Function |
| SOX9 | GAGGAAGTCGGTGAAGAACGG | GCTTGACGTGTGGCTTGTTC | Master chondrogenic transcription factor |
| COL2A1 | GGCAATAGCAGGTTCACGTACA | CGATAACAGTCTTGCCCCACTT | Type II Collagen (Hyaline cartilage) |
| ACAN | CTTTGACAGCACCTACAGCAGC | GACATCGTTCCACTCGTTCAC | Aggrecan (Major proteoglycan) |
| COL10A1 | GGGATGCAGTATTATGCCTTTG | TGGCTGATGTTAATGCCTTTG | Type X Collagen (Hypertrophy marker) |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC | Housekeeping gene |
Validation and Controls: Ensuring Trustworthy Data
To ensure the validity and reproducibility of the results, the following controls are essential:
-
Vehicle Control: MSCs cultured in chondrogenic medium containing the same concentration of DMSO used for the highest dose of the EP4 antagonist. This control accounts for any effects of the solvent on differentiation.
-
Positive Chondrogenic Control: MSCs cultured in standard chondrogenic medium without the EP4 antagonist. This serves as the baseline for normal differentiation under these conditions.
-
Negative Control (Optional): MSCs cultured in basal medium without chondrogenic supplements. This confirms that differentiation is dependent on the specific medium formulation.
-
Biological Replicates: Set up each experimental condition in triplicate (at a minimum) using cells from the same donor to account for intra-experimental variability.
-
Technical Replicates: For qRT-PCR, run each sample in triplicate to ensure the precision of the measurement.
Quantitative Data Summary
| Parameter | Recommended Value / Range | Rationale |
| Cell Seeding Density | 2.5 x 10^5 cells / pellet | Provides sufficient cell density for condensation and robust differentiation. |
| Centrifugation Speed | 200 x g for 5 minutes | Forms a loose pellet without causing excessive cell stress. |
| Differentiation Period | 21 days | Allows for sufficient time for matrix deposition and maturation. |
| EP4 Antagonist Conc. | 1 - 10 µM (initial range) | Effective range for EP4 antagonism in many in vitro cell-based assays.[4] |
| qRT-PCR Template | 50 - 100 ng cDNA / reaction | Standard input for reliable gene expression quantification. |
References
-
Li, X., et al. (2007). Prostaglandin PGE2 at very low concentrations suppresses collagen cleavage in cultured human osteoarthritic articular cartilage: this involves a decrease in expression of proinflammatory genes, collagenases and COL10A1, a gene linked to chondrocyte hypertrophy. Arthritis Research & Therapy, 9(4), R75. [Link]
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Yang, J.-J., et al. (2020). Discovery and characterization of 1 H-1,2,3-triazole derivatives as novel prostanoid EP4 receptor antagonists for cancer immunotherapy. Journal of Medicinal Chemistry, 63(2), 569-590. [Link]
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Bullock, J. (2005). Alcian Blue Staining for Micromass Cell Culture. Protocol document. Available at: [Link]
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Jin, Y., et al. (2022). A novel prostaglandin E receptor 4 (EP4) small molecule antagonist induces articular cartilage regeneration. Cell Discovery, 8(1), 24. [Link]
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IHC World. (2024). Alcian Blue Staining Protocol. [Link]
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Luo, J., et al. (2022). A novel prostaglandin E receptor 4 (EP4) small molecule antagonist induces articular cartilage regeneration. Research Square. [Link]
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Goldring, M. B., et al. (2008). Chondrogenesis, chondrocyte differentiation, and articular cartilage metabolism in health and osteoarthritis. Therapeutic Advances in Musculoskeletal Disease, 1(1), 26-37. [Link]
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Takacs, G. P., et al. (2023). Typical outcome of the micromass model (Basic Protocol 1) after 6 days in culture. ResearchGate. [Link]
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Bio-protocol. (2021). RT-PCR Protocol. [Link]
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ResearchGate. (n.d.). RT-qPCR expression analysis of Sox9, Collagen II and Aggrecan in swine chondrocytes. [Link]
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ResearchGate. (n.d.). Quantitative RT-PCR analysis of the expression levels respectively of.... [Link]
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ScienCell. (n.d.). Alcian Blue Staining Kit Protocol. [Link]
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Zhang, L., et al. (2022). A novel prostaglandin E receptor 4 (EP4) small molecule antagonist induces articular cartilage regeneration. PubMed Central. [Link]
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Protocols.io. (2023). Cartilage staining. [Link]
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Hardy, M. M., et al. (2014). PGE2 And Its Cognate EP Receptors Control Human Adult Articular Cartilage Homeostasis and Are Linked to the Pathophysiology of Osteoarthritis. PubMed Central. [Link]
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ResearchGate. (n.d.). Staining of Alcian Blue and Safranin-O after 7 days of micromass.... [Link]
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CORE. (2019). Integrated Multi-Assay Culture Model for Stem Cell Chondrogenic Differentiation. [Link]
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Athey, D., et al. (2006). SOX9 transduction of a human chondrocytic cell line identifies novel genes regulated in primary human chondrocytes and in osteoarthritis. PubMed Central. [Link]
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de Lázaro, I., et al. (2022). Chondrogenesis of Adipose-Derived Stem Cells Using an Arrayed Spheroid Format. PubMed Central. [Link]
-
de Moraes, F. B., et al. (2017). Micromass cultures are effective for differentiation of human amniotic fluid stem cells into chondrocytes. Clinics, 72(10), 638–644. [Link]
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Miwa, Y., et al. (2003). Simultaneous stimulation of EP2 and EP4 is essential to the effect of prostaglandin E2 in chondrocyte differentiation. Osteoarthritis and Cartilage, 11(9), 644-652. [Link]
-
ResearchGate. (n.d.). RT-qPCR analysis of chondrogenic gene markers Type 2 Collagen (COL2A1);.... [Link]
-
Wu, Y., et al. (2021). Chondrogenic differentiation of mesenchymal stem cells through cartilage matrix-inspired surface coatings. Frontiers in Bioengineering and Biotechnology, 9, 694158. [Link]
-
Lee, H. H., et al. (2013). Stimulation of Chondrogenic Differentiation of Mesenchymal Stem Cells. PubMed Central. [Link]
-
Somoza, R. A., et al. (2014). Human Mesenchymal Stem Cells Induced to Differentiate as Chondrocytes Follow a Biphasic Pattern of Extracellular Matrix Production. PubMed Central. [Link]
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- 7. mdpi.com [mdpi.com]
Introduction: Targeting the Lipogenic Engine of Proliferating Cells
An Application Scientist's Guide to CAY10638: Protocols for Determining Optimal Treatment Duration in Cell Culture
Rapidly proliferating cells, particularly cancer cells, exhibit profound metabolic reprogramming to fuel their growth and expansion.[1] One of the key metabolic shifts is the upregulation of de novo fatty acid synthesis (FAS).[2] This process provides essential building blocks for cell membranes, signaling molecules, and energy storage.[3][4] Acetyl-CoA Carboxylase 1 (ACC1) is a critical, rate-limiting enzyme in this pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[5][6] Its pivotal role makes it an attractive therapeutic target for diseases characterized by aberrant lipid metabolism, including many cancers.[5][7][8]
This compound is a potent and selective inhibitor of ACC1. By blocking the function of ACC1, this compound effectively shuts down the FAS pathway, depriving cancer cells of the necessary lipids required for membrane synthesis and energy production, which can ultimately inhibit tumor growth and progression.[5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal treatment duration of this compound in various cell culture models. Establishing the correct exposure time is a critical experimental parameter; insufficient duration may fail to elicit a significant biological effect, while prolonged exposure could introduce confounding factors such as cytotoxicity from metabolite accumulation, off-target effects, or the development of cellular resistance mechanisms. The protocols outlined herein are designed as a self-validating system, guiding the user from initial compound handling to robust, data-driven determination of the ideal experimental window.
The Central Role of ACC1 in De Novo Fatty Acid Synthesis
The inhibition of ACC1 by this compound is the central event in its mechanism of action. The following pathway illustrates the critical position of ACC1 and the impact of its inhibition.
Caption: this compound inhibits ACC1, blocking the synthesis of Malonyl-CoA.
Phase 1: Foundational Work & Dose-Response Determination
Before assessing treatment duration, it is imperative to prepare the compound correctly and establish its effective concentration range for your specific cell line.
Protocol 1: Preparation of this compound Stock Solution
Rationale: Small molecule inhibitors are typically insoluble in aqueous media. A high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) allows for accurate dilution into cell culture media while keeping the final solvent concentration low enough to avoid cytotoxicity (typically ≤ 0.5%).[9]
Materials:
-
This compound (crystalline solid)
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Refer to the Certificate of Analysis provided by the supplier (e.g., Cayman Chemical) for the molecular weight (FW) of your specific lot of this compound.
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in sterile DMSO. For example, for a compound with a FW of 400.5 g/mol , dissolve 4.005 mg into 1 mL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light. Per supplier documentation, stability under these conditions is typically ≥4 years.
Protocol 2: Determining the IC50 with a Dose-Response Curve
Rationale: The potency of a drug, often expressed as the half-maximal inhibitory concentration (IC50), is highly dependent on the cell line. A dose-response experiment is essential to identify the concentration range that elicits a biological effect, from minimal to maximal response.[10] This ensures that subsequent time-course experiments are conducted at relevant concentrations.
Experimental Workflow:
Caption: Workflow for determining the IC50 of this compound.
Procedure:
-
Cell Seeding: Seed your cells of interest into a 96-well plate at a predetermined optimal density. Allow cells to adhere and enter the exponential growth phase (typically 18-24 hours).
-
Compound Dilution: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include appropriate controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest drug concentration.
-
No-Treatment Control: Cells in medium only.
-
-
Incubation: Incubate the plate for a fixed, intermediate duration. A 48-hour or 72-hour time point is often a good starting point for assessing effects on proliferation.
-
Viability Assessment: After incubation, assess cell viability using a metabolic assay such as MTT, MTS, or a resazurin-based reagent (e.g., alamarBlue™).[11][12] These assays measure the reducing power of metabolically active cells, providing a proxy for the number of viable cells.[13][14]
-
Data Analysis:
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (sigmoidal dose-response) to fit the curve and calculate the IC50 value.[10]
-
| Parameter | Suggested Range for Initial Dose-Response |
| Cell Line | User-specific (e.g., A549, MCF-7, PC-3) |
| Seeding Density | Cell-line dependent (aim for 60-70% confluency at end of assay) |
| This compound Conc. | 0.01 µM, 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM |
| Final DMSO Conc. | ≤ 0.5% |
| Incubation Time | 48 or 72 hours |
| Assay | MTT, MTS, or Resazurin-based assay |
Phase 2: Determining Optimal Treatment Duration
With the IC50 value established, you can now design a time-course experiment to pinpoint the optimal treatment duration.
Protocol 3: Time-Course Viability Experiment
Rationale: This experiment aims to find the earliest time point at which a desired biological effect (e.g., significant inhibition of viability/proliferation) is observed and maintained. This minimizes experimental time and reduces the risk of secondary effects from long-term compound exposure.
Procedure:
-
Experimental Setup: Seed multiple identical 96-well plates with your cells, one for each time point you plan to measure. Allow cells to adhere for 18-24 hours.
-
Treatment: Based on your dose-response data, select two concentrations of this compound for the time-course study:
-
Concentration 1: The calculated IC50 value.
-
Concentration 2: A concentration that elicits a maximal response (e.g., IC90 or 5-10 times the IC50).
-
-
Prepare media containing these two concentrations and a vehicle control (DMSO only). Treat all plates simultaneously.
-
Incubation and Measurement:
-
At each designated time point (e.g., 6, 12, 24, 48, 72, 96 hours), remove one plate from the incubator.
-
Perform the same cell viability assay used in the dose-response experiment.
-
-
Data Analysis:
-
For each time point, normalize the viability data to the vehicle control.
-
Plot the percent viability versus time for each of the two this compound concentrations.
-
The optimal treatment duration can be identified as the point where the viability curve begins to plateau, indicating that the maximal effect for that concentration has been reached.
-
| Parameter | Example Time-Course Design |
| Cell Line | User-specific |
| This compound Conc. 1 | IC50 value (from Protocol 2) |
| This compound Conc. 2 | ~5-10x IC50 value (from Protocol 2) |
| Time Points | 0, 6, 12, 24, 48, 72, 96 hours |
| Controls | Vehicle (DMSO) at each time point |
| Assay | Consistent with Protocol 2 (e.g., MTS) |
Phase 3: Advanced Validation and Downstream Analysis
While viability assays are excellent for initial screening, further functional assays can validate the mechanism of action and refine the choice of treatment duration.
-
Apoptosis Assays: To determine if the loss of viability is due to programmed cell death, perform assays for markers of apoptosis. A time-course experiment measuring caspase-3/7 activity or using Annexin V/PI staining can reveal the kinetics of apoptosis induction.[15] This helps confirm that this compound is inducing apoptosis in cancer cells, a desired outcome for an anti-cancer therapeutic.
-
Cell Proliferation Assays: To distinguish between a cytostatic (growth-arresting) and cytotoxic (cell-killing) effect, use a proliferation assay like CFSE staining.[16] A time-course analysis can show at what point cell division ceases.
-
Metabolic Assays: To directly confirm that this compound is inhibiting its target pathway, you can measure de novo lipogenesis. This can be achieved by treating cells with a labeled precursor like [14C]-acetate and measuring its incorporation into the lipid fraction over time. A significant reduction in labeled lipids would provide strong evidence of on-target activity.[17]
Troubleshooting and Considerations
-
Compound Solubility & Stability: If you observe precipitation when diluting this compound into media, the compound may be coming out of solution. Test solubility by preparing the highest concentration in media, incubating for 2 hours at 37°C, centrifuging, and measuring the concentration in the supernatant.[18] For long-term experiments (>72 hours), consider the stability of this compound in aqueous media at 37°C, as degradation can occur.[18][19] Replenishing the media with fresh compound may be necessary.
-
Serum Interaction: Components in fetal bovine serum (FBS), such as albumin, can bind to small molecules, potentially reducing their effective concentration.[19] If results are inconsistent, consider performing experiments in low-serum or serum-free media, if appropriate for your cell line.
-
Cell-Type Specificity: The metabolic state and proliferation rate of your chosen cell line will heavily influence its sensitivity to ACC1 inhibition and the timeline of the response. The protocols here provide a template that must be optimized for each specific biological system.
References
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Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. Available at: [Link]
-
The Role of Fatty Acids in Cancer Cell Growth and Metastasis. (2021). Journal of Obesity & Metabolic Syndrome. Available at: [Link]
-
Kuhajda, F. P. (2006). Fatty Acid Synthase and Cancer: New Application of an Old Pathway. Cancer Research. Available at: [Link]
-
Menendez, J. A., & Lupu, R. (2007). De novo fatty-acid synthesis and related pathways as molecular targets for cancer therapy. British Journal of Cancer. Available at: [Link]
-
Snaebjornsson, M. T., Janaki-Raman, S., & Schulze, A. (2020). The expanded role of fatty acid metabolism in cancer: new aspects and targets. British Journal of Cancer. Available at: [Link]
-
Wu, X., et al. (2020). Fatty Acid Synthase: An Emerging Target in Cancer. Cancers. Available at: [Link]
-
Fang, Y., et al. (2018). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
German Cancer Research Center. Design and analysis of dose-response experiments. Available at: [Link]
-
Patsnap Synapse. (2024). What are ACC1 inhibitors and how do they work? Available at: [Link]
-
Gauthier, M-F., et al. (2017). Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells. PLOS ONE. Available at: [Link]
-
Wikipedia. Dose–response relationship. Available at: [Link]
-
O'Brien, T. E., & Silcox, J. (2021). Efficient experimental design for dose response modelling. Journal of Applied Statistics. Available at: [Link]
-
Creative Bioarray. Cell Viability Assays. Available at: [Link]
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Jensen, M. B., et al. (2012). A cellular viability assay to monitor drug toxicity. Journal of Visualized Experiments. Available at: [Link]
-
Fatrai, S., et al. (2006). Chronic Suppression of Acetyl-CoA Carboxylase 1 in β-Cells Impairs Insulin Secretion via Inhibition of Glucose Rather Than Lipid Metabolism. Endocrinology. Available at: [Link]
-
Wang, C., et al. (2022). Targeting acetyl-CoA carboxylase 1 for cancer therapy. Frontiers in Oncology. Available at: [Link]
-
Gauthier, M-F., et al. (2017). Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells. PubMed. Available at: [Link]
-
Kim, M., et al. (2021). Selective Acetyl-CoA Carboxylase 1 Inhibitor Improves Hepatic Steatosis and Hepatic Fibrosis in a Preclinical Nonalcoholic Steatohepatitis Model. Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Wu, X., & Huang, T. (2020). Recent development in acetyl-CoA carboxylase inhibitors and their potential as novel drugs. Future Medicinal Chemistry. Available at: [Link]
-
Wang, C., et al. (2022). Targeting acetyl-CoA carboxylase 1 for cancer therapy. Frontiers in Oncology. Available at: [Link]
-
Lally, J. S. V., et al. (2019). Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors. Expert Opinion on Investigational Drugs. Available at: [Link]
-
Horizon Discovery. Protocols for Cancer-related cell lines. Available at: [Link]
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Sato, R., et al. (1991). Molecular mechanism of cibenzoline-induced anticholinergic action in single atrial myocytes: comparison with effect of disopyramide. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]
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ResearchGate. How to know the stability of drugs and reagents in the cell culture media? Available at: [Link]
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Jacobs, C. M., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress. Available at: [Link]
-
Cell Applications, Inc. (2015). Primary Cell Culture: Protocols & Guidance. YouTube. Available at: [Link]
-
Jacobs, C. M., et al. (2016). Cell culture media impact on drug product solution stability. ResearchGate. Available at: [Link]
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Troubleshooting & Optimization
Navigating Compound Insolubility: A Technical Guide for Researchers
For researchers and drug development professionals, the sight of a newly introduced compound precipitating out of solution can be a significant experimental setback. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting the dissolution of challenging compounds, like CAY10638, in cell culture media. As a Senior Application Scientist, this guide is structured to not only provide solutions but also to explain the scientific rationale behind them, ensuring robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I added my compound, this compound, to my cell culture medium, and it immediately formed a precipitate. What is happening?
A1: This is a common phenomenon known as "crashing out," which frequently occurs when a compound that is poorly soluble in water is introduced into an aqueous environment like cell culture medium.[1] Typically, a concentrated stock solution is prepared in an organic solvent, such as dimethyl sulfoxide (DMSO).[2][3] When this concentrated stock is diluted into the culture medium, the organic solvent is dispersed, and the compound is suddenly exposed to an aqueous environment where it has low solubility, causing it to precipitate.[1][2]
Q2: What is the first step I should take to address this precipitation?
Q3: How do I properly prepare a stock solution of a poorly soluble compound?
A3: Preparing a high-quality stock solution is fundamental to preventing precipitation. The goal is to create a concentrated, stable solution that can be diluted to a final working concentration without crashing out.
Protocol for Preparing a Concentrated Stock Solution:
-
Solvent Selection: Begin with a high-purity, anhydrous grade of DMSO.[2]
-
Weighing the Compound: For quantities of 10 mg or less, it is advisable to add the solvent directly to the manufacturer's vial to avoid loss of material.[6] For larger amounts, accurately weigh the desired quantity.
-
Calculating Solvent Volume: Based on the mass of your compound and its molecular weight, calculate the volume of solvent needed to achieve a high-concentration stock, for example, 10 mM.
-
Dissolution: Add the calculated volume of DMSO to the vial containing your compound. Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath or brief sonication can be employed.[7] Visually inspect the solution to confirm that no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] Store these aliquots at -20°C or -80°C, protected from light.
In-Depth Troubleshooting Guide
If you continue to experience precipitation after preparing a stock solution, the following systematic troubleshooting guide will help you identify and resolve the issue.
Issue 1: Immediate Precipitation Upon Dilution
This is the most common manifestation of poor aqueous solubility. The following workflow can help you overcome this challenge.
Step-by-Step Dilution Protocol to Prevent Precipitation:
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C.[1] Adding a compound to cold medium can significantly decrease its solubility.[1]
-
Create an Intermediate Dilution: Instead of adding the highly concentrated DMSO stock directly to your full volume of media, first create an intermediate dilution. This can be done by diluting the stock solution into a small volume of the pre-warmed medium.
-
Slow, Dropwise Addition: Add the concentrated stock solution (or the intermediate dilution) to the final volume of pre-warmed medium very slowly, drop by drop, while gently vortexing or swirling the medium.[1] This gradual introduction helps to avoid localized high concentrations of the compound that can trigger precipitation.
-
Final Solvent Concentration: Be mindful of the final concentration of your organic solvent in the culture medium. For most cell lines, the final DMSO concentration should not exceed 0.5%, with 0.1% being preferable to avoid solvent-induced toxicity.[6][7] Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.[8]
Troubleshooting Decision Tree for Immediate Precipitation
Caption: A flowchart for initial troubleshooting of compound precipitation.
Issue 2: Delayed Precipitation in the Incubator
Sometimes, a compound will appear to be fully dissolved initially, only to precipitate hours or days later in the incubator. This can be due to several factors.
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | The compound may be unstable in the culture medium over time, leading to degradation and precipitation of less soluble byproducts. | Prepare fresh media with the compound immediately before each experiment or media change. |
| Interaction with Media Components | The compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[1] This can be exacerbated by changes in pH due to cellular metabolism. | Try a different basal media formulation. Monitor the pH of your culture and consider more frequent media changes. |
| Evaporation | In long-term cultures, evaporation can concentrate all media components, including the compound, potentially exceeding its solubility limit.[9][10] | Ensure proper humidification of the incubator and use culture plates with low-evaporation lids.[9] |
| Temperature Fluctuations | Repeated removal of culture vessels from the incubator can cause temperature shifts that may lead to precipitation of less soluble compounds.[10][11] | Minimize the time that cultures are outside of the incubator. |
Advanced Strategies for Enhancing Solubility
If the above troubleshooting steps are unsuccessful, you may need to employ solubility enhancers.
-
The Role of Serum: For many applications, diluting the compound into a medium that contains serum can be beneficial. Proteins in the serum, such as albumin, can bind to hydrophobic compounds and help to keep them in solution.[8]
-
Utilizing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility. (2-Hydroxypropyl)-β-cyclodextrin is a commonly used option in cell culture applications.[8]
Workflow for Using a Solubility Enhancer
Caption: A workflow for using serum or cyclodextrins to enhance compound solubility.
A Note on Filtering
It is generally not recommended to filter out a precipitate from your culture medium.[8] Filtering will remove the precipitated compound, leading to an unknown and lower final concentration in your experiment, which will compromise the validity of your results.[8] The preferred approach is to address the root cause of the precipitation to ensure your compound is fully dissolved at the desired concentration.
By following this structured and scientifically grounded approach, researchers can systematically troubleshoot and overcome the common challenge of compound insolubility in cell culture, leading to more reliable and reproducible experimental outcomes.
References
-
Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024-04-09). [Link]
-
ResearchGate. Has anyone had problems with media contamination or precipitants falling out of media?. (2016-06-08). [Link]
-
Emulate Bio. Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
Captivate Bio. SMALL MOLECULES. [Link]
-
gChem Global. DMSO. [Link]
-
Wikipedia. Dimethyl sulfoxide. [Link]
-
AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. (2026-01-07). [Link]
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ジメチルスルホキシド sterile-filtered, BioPerformance Certified, meets EP, USP testing specifications, suitable for hybridoma | Sigma-Aldrich [sigmaaldrich.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. nacalai.com [nacalai.com]
- 7. emulatebio.com [emulatebio.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. phytotechlab.com [phytotechlab.com]
how to prevent CAY10638 precipitation in media
A Guide to Preventing Precipitation in Cell Culture Media
Welcome to the Technical Support Center for CAY10638. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful use of this compound in experimental settings. As a potent and selective inhibitor of the NLRP3 inflammasome, this compound is a valuable tool in immunological and pharmacological research. However, its hydrophobic nature can present challenges, primarily the risk of precipitation in aqueous cell culture media. This guide offers a comprehensive approach to understanding and preventing this issue, ensuring the reliability and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
Q1: My this compound precipitated after I added it to my cell culture medium. Why did this happen?
A1: this compound, like many small molecule inhibitors, has low solubility in aqueous solutions such as cell culture media. Precipitation typically occurs when the compound's concentration exceeds its solubility limit in the final solution. This is often triggered when a concentrated stock solution (usually in an organic solvent like DMSO) is diluted too rapidly or into a medium with incompatible components, causing the compound to fall out of solution.[1][2]
Q2: What is the best solvent to use for my this compound stock solution?
A2: The recommended solvent for preparing a stock solution of this compound is a high-purity, anhydrous organic solvent like Dimethyl Sulfoxide (DMSO).[3][4] It is crucial to ensure the DMSO is of a high grade to avoid introducing contaminants that could affect your experiments.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
A3: To avoid solvent-induced cytotoxicity or other artifacts, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with a concentration of 0.1% being preferable.[4][5] Always include a vehicle control in your experiments with the same final DMSO concentration as your treated samples.[5]
Q4: Can I pre-mix this compound in a large volume of media and store it?
A4: It is generally not recommended to pre-mix and store this compound in cell culture media for extended periods. The stability of the compound in aqueous media can be limited, and changes in media pH over time due to cellular metabolism can further reduce its solubility.[6] It is best practice to prepare fresh working solutions for each experiment.[7]
Q5: I'm still observing precipitation even after following the basic guidelines. What else can I do?
A5: If precipitation persists, several advanced techniques can be employed. These include a stepwise dilution of the stock solution, gently warming the media, or using solubility-enhancing agents like serum or specialized formulation agents such as cyclodextrins.[7][8] A detailed troubleshooting guide is provided in the following section.
II. In-Depth Troubleshooting Guide
This section delves deeper into the causes of this compound precipitation and provides systematic solutions. Understanding the underlying principles will empower you to proactively design your experiments to avoid this common pitfall.
Understanding the "Why": The Science of Precipitation
The precipitation of a hydrophobic compound like this compound from an aqueous solution is a process driven by thermodynamics. When the concentrated DMSO stock is introduced into the aqueous environment of the cell culture medium, the DMSO rapidly disperses. This leaves the water-insoluble this compound molecules exposed to a polar environment, causing them to aggregate and form a solid precipitate to minimize their contact with water.
Several factors within the cell culture medium can influence this process:
-
pH: The solubility of many compounds is pH-dependent.[7] Changes in media pH, which can occur as cells metabolize and produce acidic byproducts, can decrease the solubility of this compound.
-
Salt Concentration: High salt concentrations in some media formulations can reduce the solubility of hydrophobic compounds through a "salting-out" effect.
-
Serum Proteins: Components of fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and increase their apparent solubility.[6] However, the composition and quality of serum can vary, leading to inconsistent results.
-
Temperature: Temperature can affect solubility. While warming can sometimes help dissolve a compound, temperature fluctuations can also trigger precipitation.
Systematic Troubleshooting Flowchart
To systematically address precipitation issues, follow this logical workflow.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation upon adding stock to media | Rapid change in solvent polarity; exceeding solubility limit. | 1. Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of media, first create an intermediate dilution in a smaller volume of media or PBS.[5] 2. Slow Addition & Mixing: Add the stock solution dropwise to the pre-warmed media while gently swirling the tube or plate.[4] This helps to disperse the compound more gradually. |
| Precipitation observed after incubation | Compound instability in media over time; changes in media pH. | 1. Prepare Fresh: Make working solutions immediately before use.[7] 2. Refresh Media: For long-term experiments, consider replacing the media with a freshly prepared solution of this compound at regular intervals.[6] 3. Buffer Check: Ensure your cell culture medium is well-buffered to resist pH changes. |
| Inconsistent precipitation between experiments | Variability in stock solution preparation or media components. | 1. Aliquot Stock: Prepare single-use aliquots of your high-concentration DMSO stock to avoid repeated freeze-thaw cycles which can degrade the compound.[3][9] 2. Consistent Media Source: Use the same lot of media and serum for a set of related experiments to minimize variability. |
| Precipitation in serum-free media | Lack of serum proteins to aid in solubilization. | 1. Test with Serum: If your experimental design allows, test the solubility in media containing a low percentage of FBS (e.g., 2-5%).[6] 2. Solubilizing Agents: Consider using formulation aids like 2-hydroxypropyl-β-cyclodextrin to encapsulate the hydrophobic compound and increase its aqueous solubility.[7][8] |
III. Experimental Protocols
To proactively prevent precipitation, follow these detailed protocols for preparing and using this compound in your cell culture experiments.
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or light-blocking microcentrifuge tubes
-
Calibrated pipettes
-
Analytical balance
Procedure:
-
Bring to Room Temperature: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.[9]
-
Weigh Compound: In a chemical fume hood, carefully weigh the desired amount of this compound.
-
Calculate Solvent Volume: Use the following formula to determine the volume of DMSO needed: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Desired Concentration (mol/L))
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder. Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. A brief warming in a 37°C water bath or sonication can aid in dissolution if necessary.[4]
-
Aliquot and Store: Aliquot the stock solution into single-use, sterile amber vials to protect from light and avoid repeated freeze-thaw cycles.[9] Store the aliquots at -20°C or -80°C as recommended by the manufacturer.[5]
Protocol 2: Preparation of Working Solution in Cell Culture Media
This protocol details the recommended stepwise dilution method to prepare the final working concentration of this compound in your cell culture medium.
Caption: Stepwise dilution workflow for this compound.
Procedure:
-
Pre-warm Media: Warm your complete cell culture medium to 37°C in a water bath.
-
Thaw Stock Solution: Thaw a single-use aliquot of your 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution: a. In a sterile microcentrifuge tube, pipette a small volume of the pre-warmed medium (e.g., 99 µL). b. Add a corresponding volume of the 10 mM stock to create a 100-fold dilution (e.g., add 1 µL of 10 mM stock to 99 µL of media to get a 100 µM intermediate solution). c. Gently vortex the intermediate dilution.
-
Prepare Final Working Solution: a. Add the appropriate volume of the intermediate dilution to your cell culture plate containing pre-warmed media to achieve the desired final concentration. For example, add 10 µL of a 100 µM intermediate solution to 990 µL of media in a well to get a final concentration of 1 µM. b. Gently swirl the plate to ensure even distribution of the compound.
-
Vehicle Control: Prepare a vehicle control by performing the same dilution steps using only DMSO (without this compound).
By following these guidelines and protocols, you can significantly reduce the risk of this compound precipitation, leading to more accurate and reproducible experimental outcomes.
IV. References
-
Benchchem. (n.d.). Technical Support Center: Small Molecule Inhibitor Experiments. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. Retrieved from
-
Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Retrieved from
-
MCE. (n.d.). Compound Handling Instructions. Retrieved from
-
Benchchem. (n.d.). Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. Retrieved from
-
Benchchem. (n.d.). TK-112690 solubility and stability in cell culture media. Retrieved from
-
ResearchGate. (2024). How to properly dissolve hesperetin for cell culture experiments?. Retrieved from
-
Ghaffari, S., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2813-2819. Retrieved from
-
Cayman Chemical. (n.d.). My compound is to be used for cell culture or in vivo studies but the solubility information presented on the product insert does not allow for a low enough solvent concentration for such studies What should I do?. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. emulatebio.com [emulatebio.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Validating CAY10638 Activity: A Functional Assay Comparison Guide for GCN2 Inhibition
In the landscape of drug discovery, particularly in oncology and metabolic disorders, the integrated stress response (ISR) has emerged as a critical pathway for therapeutic intervention. Central to the ISR is the General Control Nonderepressible 2 (GCN2) kinase, an attractive target for modulating cellular responses to amino acid deprivation.[1] This guide provides a comprehensive framework for validating the activity of CAY10638, a potent GCN2 inhibitor, through a robust functional assay. We will compare its performance with a well-characterized alternative, GCN2iB, and provide detailed, field-proven protocols to ensure scientific integrity and reproducibility.
The Central Role of GCN2 in the Integrated Stress Response
Under conditions of amino acid starvation, uncharged tRNAs accumulate and activate GCN2.[1] Activated GCN2 then phosphorylates the α-subunit of eukaryotic translation initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis while paradoxically promoting the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[2] ATF4, in turn, orchestrates the transcription of a suite of genes involved in amino acid synthesis, transport, and stress adaptation, allowing cells to cope with nutrient deprivation. Inhibiting GCN2 can therefore be a powerful strategy to sensitize cancer cells to nutrient stress or modulate metabolic pathways.
To visually represent this critical signaling cascade, the following diagram illustrates the GCN2-eIF2α-ATF4 pathway:
Caption: The GCN2 signaling pathway under amino acid deprivation.
Experimental Design: A Two-Pronged Approach to Validation
To rigorously validate the inhibitory activity of this compound on GCN2, we propose a two-tiered approach: an in vitro kinase assay to assess direct target engagement and a cellular functional assay to confirm pathway inhibition in a biological context. For comparative analysis, we will benchmark this compound against GCN2iB, a known potent and selective GCN2 inhibitor.[3]
The overall experimental workflow is depicted below:
Caption: Experimental workflow for validating GCN2 inhibitor activity.
In Vitro GCN2 Kinase Assay: Measuring Direct Inhibition
The in vitro kinase assay provides a direct measure of a compound's ability to inhibit the catalytic activity of GCN2. This cell-free system isolates the kinase, substrate, and inhibitor, eliminating confounding cellular factors.
Protocol: In Vitro GCN2 Kinase Assay
-
Reagents and Materials:
-
Recombinant human GCN2 (e.g., from Carna Biosciences).
-
Recombinant human eIF2α (substrate).
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP.
-
This compound and GCN2iB (dissolved in DMSO).
-
384-well assay plates.
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system.
-
-
Procedure: a. Prepare serial dilutions of this compound and GCN2iB in DMSO, then dilute further in kinase assay buffer. b. In a 384-well plate, add 2.5 µL of 4x recombinant GCN2 enzyme to each well. c. Add 2.5 µL of 4x inhibitor solution (this compound, GCN2iB, or DMSO vehicle control). d. Add 5 µL of 2x substrate/ATP mix (recombinant eIF2α and ATP). e. Incubate the plate at room temperature for 1 hour. f. Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. g. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction. Incubate for 30 minutes. h. Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Cellular Functional Assay: Confirming Pathway Inhibition
While the in vitro assay confirms direct target engagement, a cellular assay is crucial to validate that the inhibitor can effectively block the GCN2 pathway within a living cell, considering factors like cell permeability and off-target effects. This assay typically involves inducing stress to activate the GCN2 pathway and then measuring the levels of key downstream markers.
Protocol: Cellular Western Blot and qPCR for GCN2 Pathway Inhibition
-
Cell Culture and Treatment: a. Seed a suitable cell line (e.g., HeLa or U2OS) in 6-well plates and allow them to adhere overnight. b. The next day, wash the cells with PBS and replace the growth medium with amino acid-free medium (e.g., EBSS) to induce GCN2 activation. c. Immediately treat the cells with a dose range of this compound, GCN2iB, or DMSO vehicle control. d. Incubate for a predetermined time (e.g., 2-6 hours).
-
Western Blot Analysis: a. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Quantify protein concentration using a BCA assay. c. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[4][5] d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane overnight at 4°C with primary antibodies against:
- Phospho-GCN2 (Thr899)
- Total GCN2
- Phospho-eIF2α (Ser51)
- Total eIF2α
- ATF4
- A loading control (e.g., β-actin or GAPDH) f. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. Quantify band intensities using densitometry software.
-
qPCR Analysis of ATF4 Target Genes: a. Following cell lysis (from a parallel set of wells), extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen). b. Synthesize cDNA using a reverse transcription kit. c. Perform quantitative PCR (qPCR) using SYBR Green master mix and primers for ATF4 target genes such as ASNS (Asparagine Synthetase) and DDIT3 (CHOP).[6] Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization. d. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Comparative Performance Data
The following table summarizes the expected outcomes from the described functional assays, comparing the performance of this compound with GCN2iB.
| Parameter | This compound (Expected) | GCN2iB (Reference) | Assay |
| GCN2 IC₅₀ | Low nM | ~2.4 nM[3] | In Vitro Kinase Assay |
| p-GCN2 Inhibition | Dose-dependent reduction | Dose-dependent reduction | Cellular Western Blot |
| p-eIF2α Inhibition | Dose-dependent reduction | Dose-dependent reduction | Cellular Western Blot |
| ATF4 Protein Levels | Dose-dependent reduction | Dose-dependent reduction | Cellular Western Blot |
| ASNS mRNA Expression | Dose-dependent reduction | Dose-dependent reduction | Cellular qPCR |
| DDIT3 (CHOP) mRNA Expression | Dose-dependent reduction | Dose-dependent reduction | Cellular qPCR |
Conclusion: A Rigorous Path to Validation
Validating the activity of a targeted inhibitor like this compound requires a multi-faceted experimental approach. The combination of a direct in vitro kinase assay and a comprehensive cellular functional assay provides a robust and reliable assessment of its potency and efficacy in modulating the GCN2 signaling pathway. By comparing its performance against a well-established inhibitor such as GCN2iB, researchers can confidently characterize this compound and advance its potential as a valuable tool for research and therapeutic development. The self-validating nature of these protocols, which correlate direct enzyme inhibition with downstream pathway modulation, ensures the generation of high-quality, trustworthy data.
References
-
Masson, G. R. (2019). Towards a model of GCN2 activation. Biochemical Society Transactions, 47(5), 1481–1488. Available at: [Link]
-
B'chir, W., Maurin, A. C., Carraro, V., Averous, J., Jousse, C., Muranishi, Y., ... & Fafournoux, P. (2013). The eIF2α/ATF4 pathway is essential for stress-induced autophagy gene expression. Nucleic acids research, 41(16), 7683–7699. Available at: [Link]
-
Teske, B. F., Wek, R. C., & Anthony, T. G. (2016). Transcription factor ATF4 directs basal and stress-induced gene expression in the unfolded protein response and cholesterol metabolism in the liver. Molecular biology of the cell, 27(5), 844–855. Available at: [Link]
-
Kubica, N., Stafková, K., & Lenčo, J. (2023). Modulation of GCN2/eIF2α/ATF4 Pathway in the Liver and Induction of FGF21 in Young Goats Fed a Protein- and/or Phosphorus-Reduced Diet. International Journal of Molecular Sciences, 24(8), 7206. Available at: [Link]
-
Donnelly, N., Gorman, A. M., Gupta, S., & Samali, A. (2013). The eIF2α kinases: their structures and functions. Cellular and molecular life sciences, 70(19), 3493–3511. Available at: [Link]
-
Ye, J., Kumanova, M., Hart, L. S., Sloboda, K., Krushel, L. A., & Ron, D. (2010). The GCN2-ATF4 pathway is critical for tumour cell survival and proliferation in response to nutrient deprivation. The EMBO journal, 29(12), 2082–2096. Available at: [Link]
-
Pakos-Zebrucka, K., Koryga, I., Mnich, K., Ljujic, M., Samali, A., & Gorman, A. M. (2016). The integrated stress response. EMBO reports, 17(10), 1374–1395. Available at: [Link]
-
Harding, H. P., Zhang, Y., & Ron, D. (1999). Protein translation and folding are coupled by an endoplasmic-reticulum-resident kinase. Nature, 397(6716), 271–274. Available at: [Link]
-
Harding, H. P., Novoa, I., Zhang, Y., Zeng, H., Wek, R., Schapira, M., & Ron, D. (2000). Regulated translation initiation controls stress-induced gene expression in mammalian cells. Molecular cell, 6(5), 1099–1108. Available at: [Link]
-
Nakamura, T., Furuhashi, H., Li, S., Himaki, T., & Shimada, Y. (2019). Identification of Novel, Potent, and Orally Available GCN2 Inhibitors with Type I Half Binding Mode. ACS medicinal chemistry letters, 10(10), 1435–1441. Available at: [Link]
-
Wilson, Z. T., Taniuchi, S., & Wek, R. C. (2020). GCN2 kinase Activation by ATP-competitive Kinase Inhibitors. bioRxiv. Available at: [Link]
-
Taniuchi, S., Miyake, M., Tsutsumi, S., Imai, Y., & Wek, R. C. (2024). General control nonderepressible 2 (GCN2) as a therapeutic target in age-related diseases. Frontiers in Aging, 5, 1359850. Available at: [Link]
Sources
- 1. Frontiers | General control nonderepressible 2 (GCN2) as a therapeutic target in age-related diseases [frontiersin.org]
- 2. GCN2 kinase Activation by ATP-competitive Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The eIF2α/ATF4 pathway is essential for stress-induced autophagy gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. molbiolcell.org [molbiolcell.org]
A Researcher's Guide to CAY10638: Evaluating Specificity for 15-Hydroxyprostaglandin Dehydrogenase
The Critical Role of 15-PGDH in Prostaglandin Metabolism
Prostaglandins are lipid compounds with diverse physiological and pathological functions, including inflammation, pain signaling, and cell growth modulation.[1] 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is the key enzyme responsible for the degradation and inactivation of prostaglandins, such as PGE2.[2][] By converting the 15-hydroxyl group to a ketone, 15-PGDH effectively curtails prostaglandin signaling.[] Consequently, inhibitors of 15-PGDH have emerged as promising therapeutic agents to enhance tissue regeneration and for potential applications in cancer treatment by elevating local prostaglandin levels.[1][4]
The following diagram illustrates the central role of 15-PGDH in the prostaglandin degradation pathway.
Caption: Prostaglandin E2 (PGE2) synthesis and degradation pathway, highlighting the inhibitory action of this compound on 15-PGDH.
Assessing the Specificity of this compound: An Experimental Framework
While this compound is marketed as a 15-PGDH inhibitor, comprehensive and publicly available data on its selectivity against other enzymes, particularly those within the short-chain dehydrogenase/reductase (SDR) superfamily, is limited. Therefore, it is incumbent upon the diligent researcher to empirically validate its specificity within the context of their experimental system. The following sections provide detailed protocols for such a validation workflow.
Part 1: In Vitro Enzymatic Assay for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a quantitative measure of an inhibitor's potency.[5] This assay will determine the concentration of this compound required to inhibit 50% of 15-PGDH activity in vitro.
This protocol is adapted from commercially available 15-PGDH inhibitor screening kits.
Materials:
-
Recombinant human 15-PGDH
-
This compound (stock solution in DMSO)
-
Prostaglandin E2 (PGE2) substrate
-
NAD+ cofactor
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well black microplate
-
Plate reader with fluorescence capabilities (Excitation: 340 nm, Emission: 445 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer. The final concentrations should span a wide range to capture the full dose-response curve (e.g., 1 nM to 100 µM).
-
Prepare a working solution of PGE2 and NAD+ in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the diluted this compound solutions or vehicle control (DMSO in assay buffer) to respective wells.
-
Add recombinant 15-PGDH to all wells except the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the PGE2/NAD+ working solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately begin reading the fluorescence at Ex/Em = 340/445 nm in kinetic mode for at least 15 minutes. The increase in fluorescence corresponds to the production of NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the reaction velocity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Data Summary Table:
| Inhibitor | Target Enzyme | Substrate | IC50 (nM) |
| This compound | 15-PGDH | PGE2 | User-determined |
| Control Inhibitor | 15-PGDH | PGE2 | User-determined |
Part 2: Counter-Screening for Off-Target Effects
To assess selectivity, it is crucial to evaluate the inhibitory activity of this compound against other related enzymes. A panel of dehydrogenases, particularly from the SDR family, would be most informative.
This protocol follows the same principle as the 15-PGDH assay but with different enzymes and their respective substrates.
Materials:
-
A panel of recombinant dehydrogenases (e.g., Carbonyl reductase 1, Dihydrodiol dehydrogenase, etc.)
-
Respective substrates and cofactors for each enzyme.
-
This compound
-
96-well microplate (UV-transparent or black, depending on the detection method)
-
Spectrophotometer or plate reader
Procedure:
-
For each dehydrogenase, optimize an in vitro activity assay.
-
Determine the inhibitory effect of this compound at a fixed, high concentration (e.g., 10 µM) on the activity of each enzyme in the panel.
-
For any enzymes showing significant inhibition, perform a full dose-response experiment to determine the IC50 value, as described for 15-PGDH.
Data Summary Table for Selectivity Profile:
| Enzyme | Family | Substrate | % Inhibition at 10 µM this compound | IC50 (nM) | Selectivity Fold (IC50 / IC50 15-PGDH) |
| 15-PGDH | SDR | PGE2 | User-determined | User-determined | 1 |
| Carbonyl reductase 1 | SDR | e.g., Menadione | User-determined | User-determined | User-determined |
| Dihydrodiol dehydrogenase | SDR | e.g., Naphthalene-1,2-dihydrodiol | User-determined | User-determined | User-determined |
| Other Dehydrogenase 1 | ... | ... | User-determined | User-determined | User-determined |
| Other Dehydrogenase 2 | ... | ... | User-determined | User-determined | User-determined |
Part 3: Cellular Target Engagement with CETSA
An in vitro enzymatic assay demonstrates direct inhibition, but it is essential to confirm that the inhibitor engages its target in a more complex cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[6][7] The principle of CETSA is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[8]
Caption: A stepwise workflow for performing a Cellular Thermal Shift Assay (CETSA) to validate this compound target engagement.
Materials:
-
Cell line with detectable endogenous 15-PGDH expression
-
This compound
-
Vehicle (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Apparatus for cell lysis (e.g., freeze-thaw cycles)
-
Ultracentrifuge
-
Reagents for Western blotting (primary antibody against 15-PGDH, secondary antibody, etc.)
Procedure:
-
Cell Treatment: Treat cultured cells with a high concentration of this compound (e.g., 10-20x the in vitro IC50) or vehicle for a specified time.
-
Heating: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble 15-PGDH in each sample by Western blot.
-
Data Interpretation: Quantify the band intensities from the Western blot. A shift in the melting curve to higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.
Conclusion: The Path to Confident Research
The utility of this compound as a research tool is directly proportional to its specificity for 15-PGDH. While it is offered as an inhibitor of this enzyme, the absence of extensive, publicly available selectivity data necessitates independent validation. By employing the rigorous experimental framework outlined in this guide—encompassing in vitro IC50 determination, counter-screening against related enzymes, and cellular target engagement verification via CETSA—researchers can confidently characterize the specificity profile of this compound. This diligence ensures the generation of reliable and interpretable data, ultimately strengthening the foundation of scientific discovery.
References
- Cellular thermal shift assay: an approach to identify and assess protein target engagement. (n.d.). Vertex AI Search.
- Almqvist, H., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.
- Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins. (n.d.). ResearchGate.
- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. PubMed.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ResearchGate.
- 15-hydroxyprostaglandin dehydrogenase – Knowledge and References. (n.d.). Taylor & Francis.
- Zhang, Y., et al. (2015). Inhibition of the Prostaglandin Degrading Enzyme 15-PGDH Potentiates Tissue Regeneration. PMC - NIH.
- What are 15-PGDH inhibitors and how do they work? (2024). Patsnap Synapse.
- INHIBITION OF THE PROSTAGLANDIN-DEGRADING ENZYME 15-PGDH AMELIORATES MASH-ASSOCIATED APOPTOSIS AND FIBROSIS IN MICE. (n.d.). MDPI.
- IC50 Determination. (n.d.). edX.
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- 1. scbt.com [scbt.com]
- 2. 15-PGDH Inhibition Spurs Cartilage Regeneration – Fight Aging! [fightaging.org]
- 4. 5-(4-(2-(5-Ethylpyridin-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione | C19H18N2O3S | CID 53394892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Inhibition of 15-hydroxy prostaglandin dehydrogenase promotes cartilage regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. d-nb.info [d-nb.info]
A Researcher's Guide to the Species Cross-Reactivity of CAY10638, a 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) Inhibitor
For researchers in pharmacology and drug development, understanding the species-specific activity of a chemical probe is paramount for the accurate interpretation of preclinical data and its translation to human studies. This guide provides an in-depth comparative analysis of CAY10638, a known inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), and its potential for cross-reactivity across different species. We will delve into the available data, compare it with alternative 15-PGDH inhibitors, and provide detailed experimental protocols for researchers to assess cross-reactivity in their own laboratories.
The Critical Role of 15-PGDH in Prostaglandin Signaling
15-Hydroxyprostaglandin dehydrogenase (15-PGDH) is the principal enzyme responsible for the catabolism and inactivation of prostaglandins, particularly prostaglandin E2 (PGE2).[1] By oxidizing the 15-hydroxyl group of prostaglandins, 15-PGDH effectively terminates their biological activity.[1] This enzymatic control is crucial in a multitude of physiological processes, including inflammation, tissue repair, and cell proliferation. Consequently, the inhibition of 15-PGDH has emerged as a promising therapeutic strategy to enhance tissue regeneration and modulate inflammatory responses by locally increasing PGE2 levels.[2]
The signaling pathway initiated by the inhibition of 15-PGDH is illustrated in the diagram below:
Caption: Inhibition of 15-PGDH by this compound elevates intracellular PGE2 levels, leading to enhanced downstream signaling.
Comparative Analysis of 15-PGDH Inhibitors
To provide a comprehensive overview, this guide compares this compound with other well-characterized 15-PGDH inhibitors: SW033291 and ML148.
| Feature | This compound | SW033291 | ML148 |
| Chemical Class | Thiazolidinedione derivative | Thienopyridine derivative | Benzimidazole derivative |
| Reported IC50 (Human) | 31 nM | 1.5 nM | 19 nM |
| Reported Ki (Human) | Not widely reported | 0.1 nM | Not widely reported |
| Cross-reactivity Data | Limited public data | Effective in mouse models[2] | Short half-life in rat liver microsomes suggests species-specific metabolism |
| Mechanism of Action | 15-PGDH Inhibition | Potent and high-affinity 15-PGDH inhibitor.[3] | 15-PGDH Inhibition |
Note: The IC50 and Ki values can vary depending on the experimental conditions. The data presented here is for comparative purposes. The lack of direct, head-to-head comparative studies on the cross-reactivity of these inhibitors necessitates further experimental investigation.
Assessing Species Cross-Reactivity: A Methodological Approach
To rigorously evaluate the cross-reactivity of this compound and its alternatives, a multi-pronged approach combining enzymatic assays, cell-based assays, and protein sequence analysis is recommended.
In Vitro Enzymatic Assay for IC50 Determination
The cornerstone of assessing cross-reactivity is to determine the half-maximal inhibitory concentration (IC50) of the compound against purified 15-PGDH from different species.
Experimental Workflow:
Caption: Workflow for determining the IC50 of 15-PGDH inhibitors against enzymes from different species.
Detailed Protocol:
-
Expression and Purification of Recombinant 15-PGDH:
-
Clone the full-length cDNA of 15-PGDH from the species of interest (e.g., human, mouse, rat) into an appropriate expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Induce protein expression with IPTG and purify the recombinant protein using nickel-affinity chromatography.
-
Confirm the purity and identity of the protein by SDS-PAGE and Western blot analysis.
-
-
Enzymatic Activity Assay:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0, 0.1 mM DTT).
-
In a 96-well plate, add the purified recombinant 15-PGDH from each species.
-
Add serial dilutions of this compound or the alternative inhibitors to the wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at 25°C).
-
Initiate the enzymatic reaction by adding the substrate (e.g., 10 µM PGE2) and the cofactor (e.g., 500 µM NAD+).
-
Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH, using a plate reader in kinetic mode.
-
Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay for Target Engagement
To confirm that the inhibitors can effectively target 15-PGDH within a cellular context, a cell-based assay is essential. This assay measures the accumulation of PGE2 in cells treated with the inhibitors.
Detailed Protocol:
-
Cell Culture:
-
Use cell lines derived from different species (e.g., human A549 lung carcinoma cells, mouse RAW 264.7 macrophages, rat C6 glioma cells).
-
Culture the cells to approximately 80% confluency in appropriate media.
-
-
Inhibitor Treatment and PGE2 Measurement:
-
Treat the cells with various concentrations of this compound or alternative inhibitors for a specific duration (e.g., 1-4 hours).
-
To stimulate PGE2 production, cells can be treated with an inflammatory stimulus like lipopolysaccharide (LPS) or interleukin-1β (IL-1β).
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
Plot the PGE2 concentration against the inhibitor concentration to determine the EC50 value (the concentration of inhibitor that results in a 50% increase in PGE2 levels).
-
Protein Sequence Alignment and Active Site Analysis
Comparing the amino acid sequences of 15-PGDH from different species can provide a molecular basis for observed differences in inhibitor potency.
Rationale: The HPGD gene, which encodes for 15-PGDH, is known to be conserved across various species, including human, mouse, and rat.[2] A high degree of sequence homology, particularly in the inhibitor binding pocket, would suggest a higher likelihood of cross-reactivity.
Methodology:
-
Obtain Protein Sequences: Retrieve the full-length amino acid sequences of 15-PGDH for human (Homo sapiens), mouse (Mus musculus), and rat (Rattus norvegicus) from a public database such as UniProt or NCBI.
-
Perform Sequence Alignment: Use a multiple sequence alignment tool (e.g., Clustal Omega, T-Coffee) to align the sequences.
-
Analyze the Alignment:
-
Calculate the overall percentage of sequence identity and similarity between the species.
-
Identify the key amino acid residues that form the substrate and cofactor binding sites. Based on structural studies of human 15-PGDH, critical residues for inhibitor binding have been identified.[4]
-
Examine if these critical residues are conserved across the different species. Any substitutions in or near the binding pocket could potentially alter the affinity of the inhibitors.
-
Interpreting the Results and Making an Informed Decision
By systematically generating and analyzing the data from these three approaches, researchers can build a comprehensive profile of this compound's cross-reactivity.
-
Consistent IC50 values across species in the enzymatic assay would strongly indicate that the inhibitor targets the enzyme with similar potency.
-
Similar EC50 values in the cell-based assay would confirm effective target engagement within the cellular environment of different species.
-
High sequence conservation in the active site would provide a structural rationale for the observed cross-reactivity.
Conversely, significant differences in IC50 or EC50 values, coupled with non-conserved amino acid substitutions in the binding pocket, would suggest species-specific activity. This information is critical for selecting the appropriate animal models for in vivo studies and for interpreting the translational relevance of the findings.
Conclusion
While this compound is a known inhibitor of human 15-PGDH, its cross-reactivity with other species is not well-documented in publicly available literature. This guide provides a framework for researchers to systematically evaluate its species selectivity in comparison to other inhibitors like SW033291 and ML148. By employing a combination of in vitro enzymatic assays, cell-based functional assays, and in silico sequence analysis, a clear and reliable picture of this compound's cross-reactivity profile can be established. This rigorous, evidence-based approach is essential for advancing our understanding of 15-PGDH biology and for the development of novel therapeutics targeting this important enzyme.
References
- Tai, H. H., Ensor, C. M., & Wu, K. K. (2002). 15-Hydroxyprostaglandin dehydrogenase.
- Zhang, Y., Desai, A., Yang, S. Y., Bae, K. S., Antczak, C., Fink, S. P., ... & Markowitz, S. D. (2015).
- Niesen, F. H., Schultz, L., & Superti-Furga, G. (2006).
- Cho, H., Shaw, A. S., & Waksman, G. (2003). Crystal structure of the full-length human 15-hydroxyprostaglandin dehydrogenase in complex with NAD+. Journal of Biological Chemistry, 278(45), 44673-44680.
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Unraveling the Landscape of ENPP1 Inhibition for Cancer Immunotherapy: A Comparative Guide
A Note on Target Specificity: CAY10638 vs. ENPP1 Inhibitors
Initial inquiries into a comparative analysis involving this compound and other ENPP1 inhibitors have revealed a critical distinction in their molecular targets. Contrary to the initial premise, this compound is a potent inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH), with a reported half-maximal inhibitory concentration (IC50) of 31 nM. The primary function of 15-PGDH is to catalyze the oxidation and inactivation of prostaglandins, such as prostaglandin E2 (PGE2).[1] This enzymatic activity is crucial, as prostaglandins can promote inflammation and cellular proliferation, and their degradation by 15-PGDH is considered a tumor-suppressive mechanism.[2][3][4] Loss of 15-PGDH expression is frequently observed in various cancers, including colon and lung cancer, leading to an accumulation of pro-tumorigenic prostaglandins.[2][3][5]
Given that this compound targets the prostaglandin pathway, a direct comparative study against ENPP1 inhibitors, which modulate the cGAS-STING pathway, would not be scientifically appropriate. Therefore, this guide has been expertly curated to address the underlying interest in ENPP1 inhibition by providing a comprehensive comparative analysis of several key ENPP1 inhibitors currently under investigation for cancer immunotherapy.
Introduction to ENPP1: A Key Regulator of Innate Immunity
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a transmembrane glycoprotein that has emerged as a critical negative regulator of the innate immune system. Its primary role in the context of cancer immunotherapy is the hydrolysis of extracellular 2'3'-cyclic GMP-AMP (cGAMP), a potent activator of the Stimulator of Interferon Genes (STING) pathway.[6] Many tumor cells exhibit genomic instability, leading to the presence of cytosolic DNA, which is detected by the enzyme cyclic GMP-AMP synthase (cGAS). Upon DNA binding, cGAS synthesizes cGAMP, which then activates the STING pathway in both tumor cells and adjacent immune cells, culminating in the production of type I interferons and other pro-inflammatory cytokines that drive an anti-tumor immune response.
However, numerous cancers overexpress ENPP1 on their surface, effectively creating an immunosuppressive shield by degrading extracellular cGAMP before it can activate STING. This mechanism allows tumors to evade immune surveillance. Consequently, the development of potent and selective ENPP1 inhibitors is a promising therapeutic strategy to "cut the brakes" on this immunosuppressive pathway and unleash the body's innate anti-tumor immunity.
Comparative Analysis of Leading ENPP1 Inhibitors
A new generation of small molecule ENPP1 inhibitors is paving the way for novel cancer immunotherapies. While direct head-to-head clinical studies are limited, preclinical data provides a strong basis for comparing their potency and efficacy.
| Inhibitor | Reported Potency | Cancer Models | Key Findings & Efficacy |
| STF-1623 | IC50: 0.6 nM[7] Ki,app: 16 nM (mouse ENPP1)[8] | Breast, Pancreatic, Colon, Glioblastoma (mouse models) | Demonstrates potent and selective inhibition of ENPP1. Showed efficacy in multiple syngeneic mouse models.[8] |
| AVA-NP-695 | Data not publicly available | 4T1 Breast Cancer (syngeneic mouse model) | Showed superior tumor growth inhibition compared to Olaparib and anti-PD-1 therapy in the 4T1 model. Also demonstrated anti-metastatic effects.[6][9][10] |
| ZX-8177 | IC50: 9.5 nM (biochemical assay) IC50: 11 nM (cell-based assay)[11] | CT-26 Colon Cancer, 4T1 Breast Cancer, Pan02 Pancreatic Cancer (syngeneic mouse models) | Exhibited 37-60% tumor growth inhibition (TGI) as a monotherapy. Showed synergistic anti-tumor effects when combined with chemotherapy or radiation.[12][13][14] |
| RBS2418 | Data not publicly available | Advanced Solid Tumors (human clinical trial) | First-in-class oral ENPP1 inhibitor. Phase 1a clinical trial showed it was safe and well-tolerated. Clinical benefit correlated with ENPP1 and cGAS expression in baseline tumor samples.[15][16][17] |
| TXN10128 | Single-digit nanomolar potency (enzymatic assay)[18] | MC38 Colon Cancer, Pan02 Pancreatic Cancer (syngeneic mouse models) | Orally available inhibitor. Demonstrated synergistic tumor growth inhibition with anti-PD-L1 antibody and improved tumor-infiltrating lymphocyte profiles.[18][19][20][21] |
Signaling Pathways and Mechanisms of Action
The central mechanism of action for ENPP1 inhibitors is the preservation of extracellular cGAMP, leading to the activation of the STING pathway.
The cGAS-STING Signaling Pathway
Caption: The cGAS-STING pathway and the inhibitory role of ENPP1.
Prostaglandin E2 Signaling Pathway (Target of this compound)
Caption: A typical workflow for an in vitro ENPP1 inhibitor screening assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human ENPP1 enzyme in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2, ZnCl2, and a detergent like Brij-35).
-
Prepare a stock solution of the substrate, 2'3'-cGAMP, in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound or a known ENPP1 inhibitor) and a vehicle control (e.g., DMSO) in the assay buffer.
-
-
Assay Setup:
-
In a 96-well or 384-well microplate, add the assay buffer.
-
Add the diluted test compounds or vehicle control to the respective wells.
-
Add the diluted ENPP1 enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the 2'3'-cGAMP substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Detection:
-
Stop the reaction, for example, by heat inactivation at 95°C for 10 minutes.
-
Quantify the amount of product (AMP and GMP) formed using a suitable detection method. A highly sensitive method like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is often preferred. Alternatively, commercially available kits that measure AMP/GMP production via fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) can be used for higher throughput. [22]
-
-
Data Analysis:
-
Calculate the percentage of ENPP1 inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular STING Activation Assay
This protocol describes a method to assess the ability of an ENPP1 inhibitor to enhance cGAMP-mediated STING activation in a cellular context.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a suitable reporter cell line, such as THP-1-Dual™ cells, which are human monocytes engineered with a secreted luciferase reporter gene under the control of an IRF-inducible promoter. These cells endogenously express STING.
-
-
Cell Seeding:
-
Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the ENPP1 inhibitor or vehicle control.
-
Incubate for a short period (e.g., 1-2 hours) to allow the compound to enter the cells.
-
-
STING Activation:
-
Add a known concentration of 2'3'-cGAMP to the wells to stimulate the STING pathway. Since cGAMP is not readily cell-permeable, a permeabilizing agent like digitonin may be used, or a higher concentration of cGAMP can be added directly to the medium. [23] * Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for reporter gene expression.
-
-
Reporter Gene Assay:
-
Collect the cell culture supernatant.
-
Measure the luciferase activity in the supernatant according to the manufacturer's instructions of the reporter assay system.
-
-
Data Analysis:
-
Normalize the luciferase signal to a control for cell viability if necessary.
-
Plot the reporter activity against the concentration of the ENPP1 inhibitor to determine the compound's ability to enhance STING signaling.
-
Conclusion
The development of ENPP1 inhibitors represents a highly promising avenue in cancer immunotherapy. By targeting a key mechanism of tumor immune evasion, these molecules have the potential to "reawaken" the innate immune system to fight cancer. The preclinical data for inhibitors such as STF-1623, AVA-NP-695, ZX-8177, RBS2418, and TXN10128 are encouraging, demonstrating potent enzymatic inhibition and significant anti-tumor efficacy in various models. As these and other ENPP1 inhibitors advance through clinical development, they may offer a new therapeutic option for patients with immunologically "cold" tumors that are resistant to current immunotherapies. Continued research and head-to-head comparative studies will be crucial in determining the optimal clinical application of these innovative agents.
References
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15-hydroxyprostaglandin dehydrogenase. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]
- Myung, S. J., Rerko, R. M., Yan, M., Platzer, P., Guda, K., Dotson, A., ... & Markowitz, S. D. (2006). 15-Hydroxyprostaglandin dehydrogenase is an in vivo suppressor of colon tumorigenesis. Proceedings of the National Academy of Sciences, 103(32), 12098-12102.
- Ding, Y., Tong, M., Liu, P., Wang, Y., Zhang, Y., & Tai, H. H. (2005). NAD+-linked 15-hydroxyprostaglandin dehydrogenase (15-PGDH) behaves as a tumor suppressor in lung cancer. Carcinogenesis, 26(3), 658-666.
- AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model. (2022). Molecules, 27(19), 6721.
- Na, H. K., & Surh, Y. J. (2009). Role of 15-Hydroxyprostaglandin Dehydrogenase as a Tumor Suppressor and Its Underlying Molecular Mechanism. Journal of Cancer Prevention, 14(3), 201-207.
-
UniProt Consortium. (n.d.). PGDH - 15-hydroxyprostaglandin dehydrogenase [NAD(+)] - Homo sapiens (Human). UniProtKB. Retrieved January 16, 2026, from [Link]
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Biosynthesis and signaling pathways of prostaglandin E2 (PGE2). (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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15-hydroxyprostaglandin dehydrogenase – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 16, 2026, from [Link]
- Riboscience's First-in-Class ENPP1 Inhibitor RBS2418 Shows Promising Safety and Efficacy in Phase 1a Cancer Trial. (2025, May 30).
- Tai, H. H., Cho, H., Tong, M., & Ding, Y. (2006). 15-hydroxyprostaglandin dehydrogenase, a COX-2 oncogene antagonist, is a TGF-β-induced suppressor of human gastrointestinal cancers. Proceedings of the National Academy of Sciences, 103(32), 12093-12097.
- AVA-NP-695 shows activity in refractory and rare cancers. (2025, December 5). BioWorld.
- Mutoh, M., Watanabe, K., Kitamura, T., Shoji, Y., Takahashi, M., Kawamori, T., ... & Wakabayashi, K. (2002). Definition of Prostaglandin E2–EP2 Signals in the Colon Tumor Microenvironment That Amplify Inflammation and Tumor Growth. Cancer Research, 62(1), 28-33.
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The signaling pathway of PGE2. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
- Application Notes and Protocols for ENPP1 Activity Assay Using Enpp-1-IN-4. (2025). Benchchem.
- AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model. (2022). Semantic Scholar.
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15-hydroxyprostaglandin dehydrogenase (15-PGDH). (n.d.). Gosset. Retrieved January 16, 2026, from [Link]
- Chen, J., Wang, L., Chen, G., Zhang, Y., & Wang, Y. (2015). Expression of 15-hydroxyprostaglandin dehydrogenase and cyclooxygenase-2 in non-small cell lung cancer: Correlations with angiogenesis and prognosis. Molecular and Clinical Oncology, 3(5), 1033-1038.
- Abstract 5486: ENPP1 inhibitor ZX-8177 enhances anti-tumor activity of conventional therapies by modulating tumor microenvironment. (2022). AACR Journals.
- Li, T., Wu, Y., Wang, H., Zhang, J., & Li, W. (2023). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. International Journal of Medical Sciences, 20(2), 205-215.
- Riboscience Announces Successful Completion of Phase 1a Dose Escalation for RBS2418, a New Anti-Cancer Immunotherapy. (2025, May 30). ACCESS Newswire.
- Protocol for detection of cGAMP-induced STING oligomerization in cultured cells. (2025).
- AVA-NP-695 Selectively Inhibits ENPP1 to Activate STING Pathway and Abrogate Tumor Metastasis in 4T1 Breast Cancer Syngeneic Mouse Model. (2022).
- Methods of Assessing STING Activ
- First-in-human experience using RBS2418, an oral ENPP1 inhibitor within an expanded access protocol in combination with pembrolizumab in a patient with metastatic adrenal cancer. (n.d.).
- A systemic ENPP1 inhibitor delays Panc02 tumor growth as a single agent... (n.d.).
- Abstract 577: ENPP1 inhibitor ZX-8177 in combination with chemotherapy or radiation exhibits synergistic anti-tumor effects via STING-mediated response. (n.d.).
- Completed phase 1a dose escalation study of the first oral ENPP1 inhibitor RBS2418 immunotherapy in subjects with metastatic solid tumors. (2025).
- Abstract 3077: Preclinical studies of SR-8314, a highly selective ENPP1 inhibitor and an activator of STING pathway. (n.d.).
- Correlation of baseline ENPP1 and cGAS expression in advanced solid tumors with intratumoral immune activation and clinical outcomes after treatment with the first-in-class oral ENPP1 inhibitor RBS2418, alone or in combination with pembrolizumab. (2024).
- Protocol to induce and assess cGAS-STING pathway activ
- ENPP1 Immunobiology as a Therapeutic Target. (2023). Clinical Cancer Research.
- Preclinical and IND-enabling studies of TXN10128, an ENPP1 inhibitor, for clinical evaluation in patients with solid tumor. (2023). The Journal for ImmunoTherapy of Cancer.
- PRECLINICAL AND IND-ENABLING STUDIES OF TXN10128, AN ENPP1 INHIBITOR, FOR CLINICAL EVALUATION IN PATIENTS WITH SOLID TUMOR. (2023). The Journal for ImmunoTherapy of Cancer.
- Protocol to induce and assess cGAS-STING pathway activation in vitro. (2022).
- Abstract 577: ENPP1 inhibitor ZX-8177 in combination with chemotherapy or radiation exhibits synergistic anti-tumor effects via STING-medi
- Abstract LBA009: Orally available ENPP1 inhibitor, TXN10128, restores STING activation in tumor microenvironment and confers anti-tumor responses in combination with immune checkpoint blockade. (2021). Molecular Cancer Therapeutics.
-
ENPP1 Assay | ENPP1 Inhibitor Screening Kit. (n.d.). BellBrook Labs. Retrieved January 16, 2026, from [Link]
- In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex. (2021). Bio-protocol.
- TXN10128: An Oral ENPP1 Inhibitor Enhancing STING Activation and Synergy with Immune Checkpoint Blockade for Anti-Tumor Activity. (2024).
- Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. (2020). PMC.
- Application Notes and Protocols for ENPP1 Inhibitor Studies. (2025). Benchchem.
- ENPP1 inhibitor with ultralong drug-target residence time as an innate immune checkpoint blockade cancer therapy. (2025). NIH.
- Abstract 577: ENPP1 inhibitor ZX-8177 in combination with chemotherapy or radiation exhibits synergistic anti-tumor effects via STING-medi
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Safety Operating Guide
A Comprehensive Guide to the Disposal of CAY10638
This guide provides a detailed protocol for the proper disposal of CAY10638, a thiazolidinedione derivative and an inhibitor of 15-hydroxy prostaglandin dehydrogenase (15-PGDH)[1]. While the Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), responsible chemical management necessitates a structured and cautious approach to its disposal[2]. This document is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.
Understanding the Chemical Profile of this compound
Before initiating any disposal procedure, it is crucial to understand the chemical and physical properties of this compound. This knowledge informs the risk assessment and the selection of appropriate disposal methods.
| Property | Value | Source |
| Chemical Name | 5-[[4-[2-(2-thienyl)ethoxy]phenyl]methylene]-2,4-thiazolidinedione | Cayman Chemical[1] |
| CAS Number | 1221413-57-5 | Cayman Chemical[1] |
| Molecular Formula | C₁₆H₁₃NO₃S₂ | Cayman Chemical[1] |
| Molecular Weight | 331.4 g/mol | Cayman Chemical[1] |
| Appearance | Solid | Inferred from handling instructions |
| Solubility | DMF: 30 mg/ml; DMSO: 25 mg/ml; DMF:PBS (pH 7.2) (1:9): 0.1 mg/ml | Cayman Chemical[1] |
The Safety Data Sheet for this compound (Article number: 13695) provides the following hazard ratings:[2]
-
NFPA Ratings: Health = 0, Fire = 0, Reactivity = 0
-
HMIS-Ratings: Health = 0, Fire = 0, Reactivity = 0
These ratings suggest a low immediate hazard. However, the principle of As Low As Reasonably Achievable (ALARA) should always be applied in a laboratory setting.
Core Principles of this compound Disposal
The disposal of any chemical, regardless of its hazard classification, should adhere to the following principles to ensure environmental protection and personnel safety:
-
Waste Minimization: The first step in responsible disposal is to minimize waste generation. This can be achieved through careful experimental planning and accurate calculations to avoid preparing excess solutions.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Improper mixing can lead to unforeseen chemical reactions or complicate the disposal process.
-
Containment: All waste must be stored in clearly labeled, sealed, and appropriate containers to prevent leaks and spills.
-
Regulatory Compliance: All disposal procedures must comply with local, state, and federal regulations for chemical waste.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the recommended steps for the disposal of pure this compound and solutions containing the compound.
3.1. Personal Protective Equipment (PPE)
While the SDS for this compound does not mandate specific PPE, standard laboratory practice dictates the use of the following to protect against potential, albeit low, risks:[2]
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Nitrile or latex gloves.
-
Body Protection: A standard laboratory coat.
3.2. Disposal of Unused Solid this compound
-
Collection: Carefully collect any unused solid this compound. Mechanical collection (e.g., with a spatula) is recommended[2]. Avoid generating dust.
-
Containerization: Place the solid waste into a clearly labeled, sealable container. The label should include:
-
"Waste this compound"
-
CAS Number: 1221413-57-5
-
Date of accumulation
-
-
Storage: Store the waste container in a designated chemical waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's EHS department or a licensed chemical waste disposal contractor.
3.3. Disposal of this compound Solutions
The disposal of this compound solutions will depend on the solvent used.
-
Aqueous Solutions (e.g., with PBS):
-
pH Neutralization: If the solution is not at a neutral pH, adjust it to a range of 6-8 using a suitable acid or base.
-
Collection: Pour the neutralized solution into a labeled waste container designated for aqueous chemical waste.
-
Labeling: The label should clearly state "Aqueous Waste with this compound" and list all components, including the solvent (e.g., water, PBS) and an approximate concentration of this compound.
-
Disposal: Follow your institution's procedures for the disposal of aqueous chemical waste. Do not pour down the drain unless explicitly permitted by your EHS department[2].
-
-
Organic Solvent Solutions (e.g., with DMF or DMSO):
-
Segregation: Collect waste solutions containing organic solvents in a dedicated container for flammable or halogenated waste, as appropriate for the solvent.
-
Containerization: Use a chemically resistant container with a secure lid.
-
Labeling: Label the container with "Organic Waste with this compound" and list all components, including the specific solvent(s) and the approximate concentration of this compound.
-
Disposal: Arrange for disposal through your institution's hazardous waste program.
-
3.4. Spill Cleanup
In the event of a spill:
-
Small Spills (Solid):
-
Wear appropriate PPE.
-
Mechanically scoop up the solid material and place it in the labeled waste container[2].
-
Wipe the area with a damp cloth and dispose of the cloth in the solid waste container.
-
-
Small Spills (Liquid):
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place the absorbent material into the appropriate labeled waste container.
-
Clean the spill area with a suitable solvent, and dispose of the cleaning materials as chemical waste.
-
-
Large Spills:
-
Evacuate the area.
-
Notify your institution's EHS department immediately.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound, while not classified as a hazardous substance, is a critical component of responsible laboratory practice. Adherence to the procedures outlined in this guide will help ensure the safety of laboratory personnel, protect the environment, and maintain compliance with institutional and regulatory standards. Always consult your institution's specific waste management policies and your Environmental Health and Safety department for any questions or clarification.
References
Sources
Navigating the Safe Handling and Disposal of CAY10638: A Practical Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and development, the safety and efficiency of our laboratory operations are paramount. This guide provides essential, practical information for the safe handling and disposal of CAY10638, a thiazolidinedione derivative. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), a prudent and informed approach to its handling is crucial to maintain a safe and compliant research environment.[1] This document moves beyond a simple checklist, offering a framework for risk assessment and operational planning rooted in scientific principles and best practices.
At-a-Glance Safety Profile: this compound
Before handling any compound, a thorough understanding of its known properties is essential. The following table summarizes the key safety-related information for this compound.
| Property | Value/Information | Source |
| GHS Classification | Not classified as hazardous | Cayman Chemical SDS[1] |
| CAS Number | 1221413-57-5 | Cayman Chemical SDS[1] |
| Synonyms | 5-(4-(2-(thiophen-2-yl)ethoxy)benzylidene)thiazolidine-2,4-dione | Cayman Chemical SDS[1] |
| Physical Form | Solid | Cayman Chemical SDS |
| Primary Routes of Exposure | Ingestion, inhalation, skin and eye contact | General Chemical Handling Precaution |
| Known Hazards | The product does not generally irritate the skin. No special first aid measures are required. | Cayman Chemical SDS[1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical SDS[1] |
| HMIS-ratings | Health: 0, Fire: 0, Reactivity: 0 | Cayman Chemical SDS[1] |
Despite its non-hazardous classification, it is a standard and highly recommended practice to treat all research compounds with a degree of caution until their toxicological properties are fully understood. Therefore, the adoption of appropriate personal protective equipment (PPE) and handling procedures is a cornerstone of responsible laboratory practice.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical step in mitigating any potential risks associated with handling research compounds. The following recommendations are based on a combination of the available safety data for this compound and established best practices for handling non-hazardous chemicals in a laboratory setting.
Hand Protection: A Critical Choice in the Absence of Specific Data
The Safety Data Sheet for this compound states that "Due to missing tests no recommendation to the glove material can be given for the product/ the preparation/ the chemical mixture."[1] This highlights a common challenge in research settings where novel compounds are frequently handled. In such instances, a conservative approach based on the principles of chemical resistance is warranted.
For incidental contact with this compound, such as when weighing the solid compound or handling solutions, nitrile gloves are the recommended choice. Nitrile offers good resistance to a broad range of chemicals and is a common standard in laboratory environments. It is crucial to remember that disposable gloves are intended for single use and should be removed and discarded immediately after contact with any chemical.
For situations involving more extensive handling or the potential for significant contamination, consider double-gloving with two pairs of nitrile gloves.
Key Considerations for Glove Selection and Use:
-
Inspect Before Use: Always check gloves for any signs of damage, such as punctures or tears, before use.
-
Proper Donning and Doffing: Ensure you are trained in the correct techniques for putting on and taking off gloves to avoid contaminating your hands.
-
Immediate Replacement: If a glove is splashed with a chemical or becomes torn, it should be removed and replaced immediately.
Eye Protection: A Non-Negotiable Standard
Safety glasses with side shields or goggles are mandatory when handling this compound in any form, whether solid or in solution. This protects against accidental splashes that could cause eye irritation.
Protective Clothing: Minimizing Skin Exposure
A standard laboratory coat should be worn at all times when working with this compound. This prevents the contamination of personal clothing. Ensure the lab coat is fully buttoned.
Respiratory Protection: Not Routinely Required
According to the SDS, respiratory protection is "Not required" for this compound.[1] However, if you are handling large quantities of the solid compound and there is a potential for generating dust, it is prudent to work in a well-ventilated area or a fume hood.
Operational Plan: A Step-by-Step Guide to Safe Handling
A clear and logical workflow is essential for both safety and experimental success. The following diagram outlines the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental Responsibility
As this compound is not classified as hazardous, its disposal falls under the guidelines for non-hazardous chemical waste. However, it is imperative to adhere to your institution's specific waste management policies. The SDS for this compound notes that it is "slightly hazardous for water" and advises against allowing large quantities to reach ground water or sewage systems.[1]
Solid Waste Disposal
-
Unused this compound: Uncontaminated, solid this compound can typically be disposed of in the regular laboratory solid waste stream, provided it is not mixed with any hazardous materials.[2] It is good practice to place it in a sealed container (such as a vial or a sealed bag) before placing it in the trash to prevent accidental exposure.
-
Contaminated Labware: Items such as pipette tips, weigh boats, and contaminated gloves should be placed in the designated solid waste container in the laboratory.
Liquid Waste Disposal
The disposal of liquid waste containing this compound depends on the solvent used and local regulations.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents must be collected in an appropriate, labeled waste container for hazardous waste disposal. Never dispose of organic solvents down the drain.
Decontamination and Empty Container Disposal
-
Work Surfaces: Clean any surfaces that may have come into contact with this compound with an appropriate solvent (e.g., 70% ethanol) and paper towels. Dispose of the paper towels in the solid waste.
-
Glassware: Wash glassware thoroughly with an appropriate solvent and then with soap and water.
-
Empty Containers: The original container of this compound, once empty, should have its label defaced and can then typically be disposed of in the regular laboratory glass or solid waste, according to your institution's procedures.[2]
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and environmental responsibility. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on PPE and waste disposal.
References
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). VIII. Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sfasu.edu [sfasu.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
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